NBDHEX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c16-7-3-1-2-4-8-20-10-6-5-9(15(17)18)11-12(10)14-19-13-11/h5-6,16H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYYAZGELLKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SCCCCCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NBDHEX Mechanism of Action in Cancer Cells: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Central Point, City – 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol, commonly known as NBDHEX, has emerged as a promising anti-cancer agent with a unique mechanism of action that circumvents common drug resistance pathways. This technical guide provides a comprehensive overview of this compound's molecular interactions, its effects on key signaling cascades in cancer cells, and detailed experimental protocols for its study.
Core Mechanism: Targeting Glutathione S-Transferase P1-1
The primary molecular target of this compound in cancer cells is Glutathione S-Transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in tumor cells and implicated in multidrug resistance.[1][2] this compound acts as a potent inhibitor of GSTP1-1.[1][3] Its mechanism of inhibition is noteworthy; it functions as a suicide substrate, forming a stable complex with glutathione (GSH) bound to the enzyme's active site.[4] This irreversible inhibition disrupts the normal functions of GSTP1-1.[1]
A critical anti-apoptotic function of GSTP1-1 is its ability to sequester and inhibit key signaling proteins, including c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2).[1][5][6] By binding to GSTP1-1, this compound induces the dissociation of these complexes, thereby liberating and activating JNK and other downstream signaling molecules.[1][5]
Signaling Pathways Activated by this compound
The release of JNK from its inhibitory complex with GSTP1-1 triggers the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, this compound treatment leads to the phosphorylation and activation of both JNK and p38 MAPK.[1][5] The activation of these kinases initiates a signaling cascade that culminates in programmed cell death.
Activated JNK and p38 phosphorylate a range of downstream targets, including the transcription factors c-Jun and ATF2.[1] This signaling cascade ultimately leads to caspase-dependent apoptosis and cell cycle arrest in cancer cells.[1][7] In some cellular contexts, this compound has also been observed to induce a necrotic phenotype.[5]
It is important to note that based on the current body of scientific literature, the mechanism of action of this compound does not appear to directly involve the NF-κB signaling pathway. While NF-κB is a critical pathway in cancer development and therapeutic resistance, the primary effects of this compound are mediated through the GSTP1-1/JNK-p38 MAPK axis.
Visualizing the this compound Signaling Pathway
Caption: this compound inhibits GSTP1-1, leading to JNK/p38 activation and apoptosis.
Overcoming Multidrug Resistance
A significant advantage of this compound is its efficacy against multidrug-resistant (MDR) cancer cells.[7] Many cancer cells develop resistance by overexpressing efflux pumps like P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively remove chemotherapeutic drugs from the cell.[8] this compound has been shown to not be a substrate for these pumps, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[5][7]
Furthermore, this compound can re-sensitize drug-resistant cancer cells to conventional chemotherapies. For instance, it has been shown to enhance the efficacy of adriamycin in resistant breast cancer cells and cisplatin in resistant osteosarcoma.[6][8]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic and inhibitory concentrations of this compound have been determined in a variety of cancer cell lines. The following table summarizes key quantitative data from published studies.
| Cell Line | Cancer Type | Assay | Value (µM) | Reference |
| GLC4 | Small Cell Lung Cancer | SRB (LC50) | 1.4 ± 0.2 | [2] |
| K562 | Chronic Myelogenous Leukemia | SRB (LC50) | 1.5 ± 0.1 | [2] |
| HepG2 | Hepatocellular Carcinoma | SRB (LC50) | 2.9 ± 0.3 | [2] |
| MCF-7 | Breast Cancer | CCK-8 (IC50) | > 1.0 (no significant viability loss) | [6] |
| MCF-7/ADR | Adriamycin-Resistant Breast Cancer | CCK-8 (IC50) | > 1.0 (no significant viability loss) | [6] |
| H69 | Small Cell Lung Cancer | Not Specified (LC50) | 2.3 | [3] |
| H69AR | Adriamycin-Resistant Small Cell Lung Cancer | Not Specified (LC50) | 4.5 | [3] |
| 143B | Osteosarcoma | MTT (IC50) | 4.08 | [3] |
| A549 | Lung Carcinoma | MTT (IC50) | 2.88 | [3] |
| HOS | Osteosarcoma | MTT (IC50) | 1.24 | [3] |
| U2OS | Osteosarcoma | MTT (IC50) | Not specified, but effective | [3] |
| GSTP1-1 | (Enzyme Inhibition) | Not Applicable (IC50) | 0.8 | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures cell density based on the measurement of cellular protein content.[9]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
This compound Treatment: Treat cells with varying concentrations of this compound for 48 hours.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to an orange formazan product, which is proportional to the number of living cells.[2]
-
Cell Plating: Seed 100 µL of cell suspension (typically 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
This compound Treatment: Add 10 µL of this compound at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Detection
This fluorescent stain binds to DNA and is used to visualize nuclear morphology, including the condensed and fragmented nuclei characteristic of apoptotic cells.[7][10]
-
Cell Treatment: Grow cells on coverslips or in culture plates and treat with this compound (e.g., 10 µM) for 24 hours.
-
Staining: Add Hoechst 33342 solution to the culture medium at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Visualization: Observe the cells under a fluorescence microscope using a UV excitation filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
Western Blotting for MAPK Activation
This technique is used to detect the phosphorylation (activation) of JNK and p38.
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), and total p38.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing an Experimental Workflow
Caption: A typical workflow for assessing this compound cytotoxicity using the SRB assay.
Conclusion
This compound represents a novel class of anti-cancer compounds that effectively targets GSTP1-1, a key player in cancer cell survival and drug resistance. By disrupting the inhibitory function of GSTP1-1 on the JNK and p38 MAPK pathways, this compound potently induces apoptosis in a wide range of cancer cells, including those resistant to conventional therapies. The detailed mechanisms and protocols presented in this guide offer a solid foundation for further research and development of this compound and related compounds as next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SK [thermofisher.com]
NBDHEX: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)thio)hexan-1-ol, commonly known as NBDHEX, is a potent small molecule inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[2][4][5] It has garnered significant attention in the scientific community for its promising anticancer and anti-parasitic activities.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a derivative of nitrobenzoxadiazole, characterized by a hexanol chain linked via a thioether bond to the 4-position of the 7-nitrobenzo[c][1][2][3]oxadiazole core.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₅N₃O₄S | [5] |
| Molecular Weight | 297.33 g/mol | [4][5] |
| CAS Number | 787634-60-0 | [2][5] |
| Appearance | Powder | [4] |
| Solubility | Soluble in DMSO (125 mg/mL) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Synthesis
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The process involves the reaction of 4-chloro-7-nitrobenzo[c][1][2][3]oxadiazole with 6-mercaptohexan-1-ol. While the seminal work by Ricci et al. (2005) provides the foundational methodology, a general protocol based on similar syntheses is described below.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-mercaptohexan-1-ol
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 6-mercaptohexan-1-ol in an aqueous solution of sodium bicarbonate (e.g., 0.5 M).
-
To this solution, add a solution of 4-chloro-7-nitrobenzo[c][1][2][3]oxadiazole in THF dropwise at room temperature with vigorous stirring.
-
Allow the reaction to proceed for a specified time (e.g., 45 minutes) until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, quench the reaction by adding ethyl acetate.
-
Separate the organic phase and wash it with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound using column chromatography on silica gel.
Biological Activity and Mechanism of Action
This compound exhibits potent biological activity, primarily as an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells and associated with drug resistance.[2]
Anticancer Activity
This compound induces apoptosis in various tumor cell lines and can overcome multidrug resistance.[2] Its cytotoxic effects have been demonstrated in small cell lung cancer, breast cancer, and melanoma cell lines.[2]
Anti-parasitic Activity
Recent studies have highlighted the efficacy of this compound against the malaria parasite Plasmodium falciparum. It is active against all blood stages of the parasite and shows a rare gametocidal activity, making it a potential candidate for transmission-blocking therapies.[1]
Mechanism of Action
This compound acts as a suicide inhibitor of GSTs. It forms a stable σ-complex with glutathione (GSH) within the active site of the enzyme, leading to its irreversible inactivation. This inhibition disrupts the anti-apoptotic function of GSTP1-1 by preventing its interaction with key signaling proteins like c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2). The dissociation of these complexes leads to the activation of the JNK signaling pathway and subsequent apoptosis.
Key Experimental Protocols
Cell Viability Assay (CCK-8)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan product.
Procedure:
-
Seed cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic.
GSTP1-1 Inhibition Assay
This spectrophotometric assay measures the catalytic activity of GSTP1-1 by monitoring the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB).
Procedure:
-
Prepare an assay mixture containing 1 mM GSH and 1 mM CDNB in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5).
-
Add varying concentrations of this compound to the assay mixture.
-
Initiate the reaction by adding a purified GSTP1-1 enzyme.
-
Monitor the increase in absorbance at 340 nm over time at 25°C, which corresponds to the formation of the GS-CDNB conjugate.[4]
-
Calculate the IC₅₀ value of this compound from the dose-response curve.
Conclusion
This compound is a well-characterized inhibitor of GSTP1-1 with significant potential as an anticancer and anti-parasitic agent. Its defined chemical structure, established synthesis route, and well-understood mechanism of action make it a valuable tool for researchers in drug discovery and development. The experimental protocols provided in this guide offer a starting point for further investigation into the multifaceted biological activities of this promising compound.
References
- 1. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases - Mechanism of action of potential anticancer drugs [art.torvergata.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
The Role of NBDHEX in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) in the induction of apoptosis. This compound is a promising anti-cancer agent, particularly notable for its efficacy in multidrug-resistant (MDR) tumors. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action: Targeting Glutathione S-Transferase P1-1
This compound functions primarily as a potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1).[1][2] In non-stressed cancer cells, GSTP1-1 sequesters c-Jun N-terminal kinase (JNK), a critical protein in the stress-activated signaling pathway that can lead to apoptosis.[3] By binding to GSTP1-1, this compound disrupts the GSTP1-1/JNK complex, leading to the release and subsequent activation of JNK.[3][4] This event is a primary trigger for the downstream apoptotic cascade.
The action of this compound involves the formation of a spontaneous intermediate σ-complex with glutathione (GSH), which then binds tightly to GSTP1-1. This binding results in the loss of its glutathione-conjugating activity and its ability to form complexes with JNK1 and TNF receptor-associated factor 2 (TRAF2).[2][5]
A key advantage of this compound is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp) and MRP1.[3] Kinetic data indicate that this compound has similar membrane permeability in both MDR and sensitive cells, demonstrating that it is not a substrate for these efflux pumps.[1] This allows this compound to accumulate in resistant cancer cells and induce apoptosis where other chemotherapeutic agents fail.
The this compound-Induced Apoptotic Signaling Pathway
The activation of JNK by this compound initiates a caspase-dependent apoptotic pathway, primarily through the intrinsic mitochondrial route.
-
JNK Activation : The dissociation of JNK from GSTP1-1 leads to its phosphorylation and activation.[4][6]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated JNK signaling leads to the translocation of the pro-apoptotic protein Bax to the mitochondria.[5]
-
Cytochrome c Release : The presence of Bax in the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[5]
-
Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase in this pathway.[5]
-
Executioner Caspase Activation : Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which is responsible for the morphological changes associated with apoptosis, such as DNA fragmentation and membrane blebbing.[1][5]
Interestingly, in some cell lines, the apoptotic pathway triggered by this compound is also associated with the activation of c-Jun.[3] Furthermore, this compound has been shown to induce a necrotic phenotype in certain parental cancer cell lines, while promoting caspase-dependent apoptosis in their multidrug-resistant variants. This differential effect may be related to the lower expression of the anti-apoptotic protein Bcl-2 in the resistant cells.[3]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines.
| Cell Line | Description | This compound LC50 (µM) | Treatment Duration (h) | Reference |
| GLC4 | Small Cell Lung Cancer | 1.4 ± 0.2 | 48 | [7] |
| K562 | Chronic Myelogenous Leukemia | 1.5 ± 0.1 | 48 | [7] |
| HepG2 | Hepatocellular Carcinoma | 2.9 ± 0.3 | 48 | [7] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified | Not specified | [1] |
| CEM-VBL10 | P-gp overexpressing Leukemia | Lower than CCRF-CEM | Not specified | [1] |
| CEM-VBL100 | P-gp overexpressing Leukemia | Lower than CCRF-CEM | Not specified | [1] |
| H69 | Small Cell Lung Cancer | Not specified | Not specified | [3] |
| H69AR | MRP1 overexpressing SCLC | Not specified | Not specified | [3] |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | Not specified | Not specified | [8] |
| Cell Line | This compound Concentration (µM) | Parameter Measured | Observation | Reference |
| CCRF-CEM | 2 | Apoptosis & Caspase-3 Activity | Time-dependent increase in both apoptosis and caspase-3 activity. | [5] |
| CEM-VBL10 | 2 | Apoptosis & Caspase-3 Activity | Higher degree of apoptosis and caspase-3 activity compared to CCRF-CEM. | [1][5] |
| CEM-VBL100 | 2 | Apoptosis & Caspase-3 Activity | Higher degree of apoptosis and caspase-3 activity compared to CCRF-CEM. | [1][5] |
| H69AR | 3 | JNK and c-Jun Phosphorylation | Time-dependent increase in phosphorylated JNK and c-Jun. | [4] |
Key Experimental Protocols
Detailed methodologies for assessing this compound-induced apoptosis are provided below.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the specified duration. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
Adherent cells: Gently trypsinize the cells, and then add serum-containing medium to inactivate the trypsin. Centrifuge to pellet the cells.
-
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge. Repeat this wash step.
-
Staining: Resuspend the cells in Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This fluorometric assay quantifies the activity of the key executioner caspase.
Materials:
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Cell lysis buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Cell Lysis: Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Assay: Transfer the supernatant (cytosolic extract) to a microplate. Add the caspase-3 substrate to each well.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time. The change in fluorescence is proportional to caspase-3 activity.[9]
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.
Materials:
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-Bax, anti-cytochrome c, anti-caspase-9, anti-caspase-3)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membrane
-
Lysis buffer with protease and phosphatase inhibitors
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat and harvest cells, then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the signaling pathways and a typical experimental workflow.
References
- 1. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
NBDHEX as a Glutathione S-transferase P1-1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). This compound has garnered significant interest as a potential anticancer agent due to its unique mechanism of action that involves not only the direct inhibition of GSTP1-1's catalytic activity but also the disruption of its protein-protein interactions, leading to the activation of apoptotic signaling pathways. This document summarizes key quantitative data, details experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of this compound's role in cancer therapy research.
Core Mechanism of Action
This compound functions as a mechanism-based, or suicide, inhibitor of GSTP1-1.[1] The process begins with this compound being recognized as a substrate by the enzyme. In the presence of glutathione (GSH), this compound is conjugated to form an intermediate sigma-complex. This complex binds very tightly to the GSTP1-1 active site, leading to the inactivation of the enzyme.[1][2]
A critical aspect of this compound's anticancer activity is its ability to disrupt the interaction between GSTP1-1 and key signaling proteins, particularly c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2).[2][3][4] In many cancer cells, GSTP1-1 is overexpressed and sequesters JNK, a key regulator of apoptosis, in an inactive complex.[1][5] By binding to GSTP1-1, this compound induces a conformational change that leads to the dissociation of the GSTP1-1/JNK and GSTP1-1/TRAF2 complexes.[3][6][7] This releases JNK, allowing it to become phosphorylated and activate downstream pro-apoptotic signaling pathways.[3][5]
Quantitative Data
The inhibitory potency of this compound against GSTP1-1 and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize these findings.
Table 1: Inhibitory Activity of this compound against GST Isoforms
| Isoform | IC50 | Apparent Binding Affinity (Kiapp) | Dissociation Constant (Kd) | Conditions | Reference |
| GSTP1-1 | 0.80 µM | 0.8 ± 0.1 µM | 10⁻⁹ M | pH 6.5, 25°C | [1][2][8] |
| GSTP1-1 | 1.9 ± 0.3 µM | In the presence of Triton X-100 | [2] | ||
| GSTP1-1/Ile104Val | 4-fold higher affinity than wild-type | [1] | |||
| GSTP1-1/Ile104Ala | 4-fold higher affinity than wild-type | [1] | |||
| GSTM2-2 | < 0.01 µM | [1][8] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | LC50 | IC50 | Treatment Duration | Reference |
| GLC4 | Small Cell Lung Cancer | 1.4 ± 0.2 µM | 48 hours | [9] | |
| K562 | Leukemia | 1.5 ± 0.1 µM | 48 hours | [9] | |
| HepG2 | Liver Cancer | 2.9 ± 0.3 µM | 48 hours | [9] | |
| H69 | Small Cell Lung Cancer | Cytotoxic | 48 hours | [10] | |
| H69AR | Multidrug-Resistant SCLC | Cytotoxic | 48 hours | [10] | |
| U-2OS | Osteosarcoma | 0.9 µM | 48 hours | [11] | |
| CEM-VBL10 | P-glycoprotein-overexpressing Leukemia | Lower than drug-sensitive counterparts | [6] | ||
| CEM-VBL100 | P-glycoprotein-overexpressing Leukemia | Lower than drug-sensitive counterparts | [6] | ||
| U-2 OS/DX580 | P-glycoprotein-overexpressing Osteosarcoma | Cytotoxic | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a GSTP1-1 inhibitor.
GSTP1-1 Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of GSTP1-1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH.
Materials:
-
Recombinant human GSTP1-1
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
EDTA (0.1 mM)
-
Triton X-100 (0.1% v/v, optional)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
UV/VIS spectrophotometer
Procedure:
-
Prepare the assay mixture in a 1 mL cuvette containing 0.1 M potassium phosphate buffer (pH 6.5), 0.1 mM EDTA, and optionally 0.1% (v/v) Triton X-100.[2]
-
Add 1 mM GSH and 1 mM CDNB to the assay mixture.[2]
-
To determine the inhibitory efficacy, add varying concentrations of this compound (e.g., 0.01–40 µM) to the assay mixture.[2]
-
Initiate the reaction by adding a final concentration of 20 nM GSTP1-1 subunits.[2]
-
Immediately monitor the rate of CDNB conjugation with GSH by measuring the increase in absorbance at 340 nm over time at 25°C. The molar extinction coefficient for the product is 9600 M⁻¹ cm⁻¹.[2]
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
Protein-Ligand Binding Analysis (Fluorescence Spectroscopy)
This method is used to study the binding of this compound to GSTP1-1 by observing changes in the intrinsic fluorescence of the protein.
Materials:
-
Recombinant human GSTP1-1
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
GSH (1 mM)
-
Fluorometer
Procedure:
-
Prepare a solution of GSTP1-1 in 0.1 M potassium phosphate buffer (pH 6.5) in a fluorescence cuvette.
-
Record the intrinsic fluorescence emission spectrum of the protein (excitation typically around 280 nm or 295 nm).
-
Titrate the protein solution with increasing concentrations of this compound.
-
After each addition of this compound, allow the mixture to equilibrate and then record the fluorescence emission spectrum.
-
Observe the quenching of the intrinsic protein fluorescence as a function of this compound concentration.[12]
-
The experiment can be repeated in the presence of 1 mM GSH to observe the effect of σ-complex formation on fluorescence quenching.[2][12]
-
The binding parameters (e.g., dissociation constant, Kd) can be determined by fitting the fluorescence quenching data to an appropriate binding equation.[1]
Synthesis of this compound
This compound and its analogs can be synthesized for research purposes. The following provides a general overview of the synthesis of a related compound, which illustrates the chemical principles involved.
Example Synthesis of an NBD Derivative (Compound 3):
-
A solution of 4-chloro-7-nitrobenzo[c][2][3][5]oxadiazole in THF is added to a solution of 6-mercaptohexanoic acid in 0.5 M NaHCO₃ at room temperature.[13]
-
The reaction mixture is stirred vigorously.[13]
-
The reaction is quenched with ethyl acetate, and the organic phase is discarded.[13]
-
The aqueous phase is acidified with 1 N HCl.[13]
-
The product is extracted with ethyl acetate, and the organic phase is dried and concentrated.[13]
-
The resulting residue is dissolved in a mixture of water and ethanol and placed in a freezer to promote crystallization of the desired product.[13]
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound's action as a GSTP1-1 inhibitor.
Caption: this compound-mediated activation of the JNK signaling pathway.
Caption: Workflow for the GSTP1-1 spectrophotometric inhibition assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound | Bioscience Reports | Portland Press [portlandpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Nitrobenzoxadiazole Derivative this compound Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of the GSTP1-JNK Complex by NBDHEX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione S-transferase P1 (GSTP1) is a key enzyme in cellular detoxification pathways and a critical negative regulator of the c-Jun N-terminal kinase (JNK) signaling cascade. In numerous cancer types, the overexpression of GSTP1 contributes to multidrug resistance and apoptosis evasion by sequestering and inactivating JNK. The compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) has emerged as a potent inhibitor of GSTP1, capable of disrupting the GSTP1-JNK complex and reactivating the JNK-mediated apoptotic pathway in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to study its effects, and a summary of key quantitative data.
Introduction
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network that regulates cellular responses to a variety of stress stimuli, leading to apoptosis, inflammation, and cell differentiation.[1] The activity of JNK is tightly controlled, in part, through direct protein-protein interactions. Glutathione S-transferase P1 (GSTP1), an enzyme primarily known for its role in detoxifying xenobiotics, also functions as a non-enzymatic inhibitor of JNK.[2][3] In non-stressed cells, GSTP1 binds to JNK, forming an inactive complex and thereby suppressing the downstream apoptotic signaling cascade.[4]
Many cancer cells exploit this interaction by overexpressing GSTP1, which contributes to therapeutic resistance.[1][5] this compound, a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD), has been identified as a potent, mechanism-based inhibitor of GSTP1.[6][7] It acts by forming a stable intermediate σ-complex with glutathione (GSH) and GSTP1, leading to the dissociation of the GSTP1-JNK complex and subsequent activation of JNK-mediated apoptosis.[6][8] This guide delves into the molecular mechanisms of this compound and provides practical information for researchers in the field of cancer biology and drug development.
Mechanism of Action of this compound
This compound exerts its anticancer effects through a dual mechanism: inhibition of GSTP1's catalytic activity and disruption of its protein-protein interactions. The primary event is the interaction of this compound with GSTP1 in the presence of the co-substrate glutathione (GSH).
-
Formation of a Ternary Complex: this compound is recognized as a substrate by GSTP1 and, in the presence of GSH, forms a tight-binding intermediate σ-complex.[6][7] This complex is very stable, effectively sequestering GSTP1.[7]
-
Dissociation of the GSTP1-JNK Complex: The formation of the this compound-GSH-GSTP1 ternary complex induces a conformational change in GSTP1, leading to the release of JNK.[6][9]
-
Activation of the JNK Signaling Pathway: Once liberated from GSTP1, JNK becomes activated through phosphorylation.[9] Activated JNK then phosphorylates its downstream targets, including the transcription factor c-Jun.[9]
-
Induction of Apoptosis: The activation of the JNK/c-Jun signaling cascade ultimately leads to the induction of apoptosis in cancer cells.[6][9]
Quantitative Data
The following tables summarize the inhibitory potency of this compound against GSTP1-1 and its cytotoxic effects on various cancer cell lines.
| Parameter | Value | Enzyme/Variant | Reference |
| IC₅₀ | 0.80 µmol/L | Human GSTP1-1 | [10] |
| IC₅₀ | < 0.01 µmol/L | Human GSTM2-2 | [10] |
| IC₅₀ | ~100-fold higher than for human GSTP1-1 | Plasmodium falciparum GST (PfGST) | [11] |
| Kᵢapp | 1.9 ± 0.3 μM | Human GSTP1-1 (in buffer with Triton X-100) | [7] |
| Kᵢapp | 0.8 ± 0.1 μM | Human GSTP1-1 (in buffer without Triton X-100) | [7] |
| K𝘥 | 10⁻⁹ M | for the intermediate σ-complex with GSTP1-1 and GSH | [7] |
Table 1: In Vitro Inhibition of GST Isoforms by this compound.
| Cell Line | Cancer Type | LC₅₀/IC₅₀ | Reference |
| H69 | Small Cell Lung Cancer | LC₅₀ of 2.3 μM | [12] |
| H69AR (Adriamycin-resistant) | Small Cell Lung Cancer | LC₅₀ of 4.5 μM | [12] |
| CEM-VBL10 | P-glycoprotein-overexpressing Leukemia | Lower LC₅₀ than sensitive counterpart | [4] |
| CEM-VBL100 | P-glycoprotein-overexpressing Leukemia | Lower LC₅₀ than sensitive counterpart | [4] |
| U-2 OS/DX580 | P-glycoprotein-overexpressing Osteosarcoma | Cytotoxic | [4] |
| MCF-7 | Breast Cancer | IC₅₀ of 3.35 ± 0.18 μM (for Adriamycin) | [13] |
| MCF-7/ADR (Adriamycin-resistant) | Breast Cancer | IC₅₀ of 150.57 ± 3.07 μM (for Adriamycin) | [13] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines.
Experimental Protocols
GSTP1-1 Activity Assay
This assay measures the catalytic activity of GSTP1-1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH.
Materials:
-
Recombinant human GSTP1-1
-
This compound
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)
-
Reduced glutathione (GSH) solution
-
0.1 M potassium phosphate buffer, pH 6.5
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 1 mM GSH and 1 mM CDNB in 0.1 M potassium phosphate buffer (pH 6.5).[11]
-
To determine the inhibitory effect of this compound, add varying concentrations of the inhibitor to the reaction mixture and pre-incubate with GSTP1-1 for a defined period.
-
Initiate the reaction by adding a known amount of GSTP1-1 enzyme to the mixture.[11]
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.[11]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
JNK Activity Assay
This protocol describes a non-radioactive method for measuring JNK activity based on the phosphorylation of a c-Jun substrate.
Materials:
-
Cell lysates treated with or without this compound
-
Anti-JNK antibody
-
Protein A/G agarose beads
-
Recombinant c-Jun protein (as substrate)
-
Kinase assay buffer
-
ATP solution
-
Anti-phospho-c-Jun antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells treated with this compound or vehicle control in an appropriate lysis buffer.
-
Immunoprecipitate JNK from the cell lysates using an anti-JNK antibody coupled to protein A/G agarose beads.[14]
-
Wash the immunoprecipitated JNK beads to remove non-specific binding proteins.
-
Resuspend the beads in kinase assay buffer containing recombinant c-Jun protein and ATP.[14]
-
Incubate the reaction mixture at 30°C to allow for the phosphorylation of c-Jun by the active JNK.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Detect the level of phosphorylated c-Jun by Western blotting using an anti-phospho-c-Jun antibody.[14]
Co-immunoprecipitation of GSTP1 and JNK
This protocol is designed to demonstrate the disruption of the GSTP1-JNK complex by this compound.
Materials:
-
Cell lysates from cells treated with this compound or vehicle control
-
Anti-GSTP1 or anti-JNK antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Lysis buffer (non-denaturing)
-
Wash buffer
-
Anti-JNK and anti-GSTP1 antibodies for Western blotting
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-GSTP1 or anti-JNK antibody overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both GSTP1 and JNK to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated JNK with GSTP1 (or vice versa) in this compound-treated samples compared to control samples indicates disruption of the complex.
Visualizations
GSTP1-JNK Signaling Pathway
Caption: The GSTP1-JNK signaling pathway and its negative regulation by GSTP1.
Mechanism of this compound Action
Caption: this compound disrupts the GSTP1-JNK complex, leading to JNK activation and apoptosis.
Experimental Workflow for Co-immunoprecipitation
Caption: A generalized workflow for co-immunoprecipitation to study GSTP1-JNK interaction.
Conclusion
This compound represents a promising therapeutic agent for cancers that overexpress GSTP1. Its ability to disrupt the GSTP1-JNK complex and reactivate the JNK-mediated apoptotic pathway provides a clear mechanism for overcoming a common mode of drug resistance. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop this compound and similar compounds as effective anticancer therapies. The continued investigation into the intricate roles of GSTP1 in cell signaling will undoubtedly unveil new opportunities for targeted cancer treatment.
References
- 1. JNK Kinase Assay [whitelabs.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The Nitrobenzoxadiazole Derivative this compound Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cellular Uptake and Distribution of NBDHEX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a novel nitrobenzoxadiazole derivative that has garnered significant interest as a potent, mechanism-based inhibitor of glutathione S-transferases (GSTs), particularly GSTP1-1.[1][2][3] Its activity has been demonstrated in various cancer cell lines, where it exhibits cytotoxicity and the ability to overcome multidrug resistance.[4][5][6] A critical aspect of understanding its mechanism of action and optimizing its therapeutic potential lies in elucidating its cellular uptake, distribution, and the downstream pathways it modulates. This technical guide provides a comprehensive overview of the current knowledge on this compound cellular pharmacokinetics and pharmacodynamics, presenting quantitative data, detailed experimental protocols, and visual representations of the involved processes.
While this compound contains a fluorescent NBD (7-nitro-2,1,3-benzoxadiazol-4-yl) group, its primary role in research has been as a GST inhibitor rather than a fluorescent probe for tracking lipid dynamics, a common application for other NBD-labeled molecules like NBD-cholesterol.[1][7] This guide will focus on the documented cellular behavior of this compound as a drug candidate.
Quantitative Data on this compound Cellular Uptake and Efflux
The kinetics of this compound uptake have been characterized in human leukemia cell lines, demonstrating rapid membrane permeability. The data reveals that this compound is not a substrate for the P-glycoprotein (P-gp) export pump, a key factor in its ability to overcome multidrug resistance.[4][6]
| Cell Line | Drug Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (arbitrary units) | Half-time of Uptake (min) | Reference |
| CCRF-CEM (sensitive) | 2 | 1 | ~15 | 2.9 | [4][8] |
| 5 | ~40 | ||||
| 15 | ~60 | ||||
| 30 | ~65 | ||||
| 60 | ~65 | ||||
| CCRF-CEM (sensitive) | 10 | 1 | ~75 | 2.9 | [4][8] |
| 5 | ~200 | ||||
| 15 | ~280 | ||||
| 30 | ~300 | ||||
| 60 | ~300 | ||||
| CEM-VBL100 (MDR) | 2 | 1 | ~10 | 3.5 | [4][8] |
| 5 | ~30 | ||||
| 15 | ~45 | ||||
| 30 | ~50 | ||||
| 60 | ~50 | ||||
| CEM-VBL100 (MDR) | 10 | 1 | ~50 | 3.5 | [4][8] |
| 5 | ~150 | ||||
| 15 | ~220 | ||||
| 30 | ~250 | ||||
| 60 | ~250 |
Table 1: Kinetics of this compound Uptake in Leukemia Cell Lines. The data, derived from flow cytometry, shows that this compound uptake reaches equilibrium within 15-30 minutes in both drug-sensitive (CCRF-CEM) and multidrug-resistant (CEM-VBL100) cells.[4][8]
| Cell Line | Initial Drug Concentration (µM) | Time in Drug-Free Medium (min) | Remaining Mean Fluorescence Intensity (arbitrary units) | Half-time of Efflux (min) | Reference |
| CCRF-CEM (sensitive) | 2 | 30 | ~55 | ~50-60 | [4][8] |
| 60 | ~45 | ||||
| 180 | ~25 | ||||
| 360 | ~10 | ||||
| 540 | ~5 | ||||
| CCRF-CEM (sensitive) | 10 | 30 | ~250 | ~50-60 | [4][8] |
| 60 | ~200 | ||||
| 180 | ~100 | ||||
| 360 | ~40 | ||||
| 540 | ~20 | ||||
| CEM-VBL100 (MDR) | 2 | 30 | ~40 | ~50-60 | [4][8] |
| 60 | ~35 | ||||
| 180 | ~20 | ||||
| 360 | ~10 | ||||
| 540 | ~5 | ||||
| CEM-VBL100 (MDR) | 10 | 30 | ~200 | ~50-60 | [4][8] |
| 60 | ~160 | ||||
| 180 | ~80 | ||||
| 360 | ~30 | ||||
| 540 | ~15 |
Table 2: Kinetics of this compound Efflux in Leukemia Cell Lines. Drug efflux is slow and follows first-order kinetics, with no significant difference between the sensitive and resistant cell lines, further supporting that this compound is not a P-gp substrate.[4][8]
Experimental Protocols
Protocol 1: this compound Uptake Kinetics Assay
This protocol details the methodology for measuring the rate of this compound uptake into cultured cells using flow cytometry.
Materials:
-
Cultured cells (e.g., CCRF-CEM, CEM-VBL100)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in culture plates and grow to the desired confluence.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 2 µM and 10 µM).
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).
-
At each time point, terminate the uptake by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Harvest the cells (e.g., by trypsinization for adherent cells or by gentle scraping/pipetting for suspension cells).
-
Resuspend the cells in ice-cold PBS for flow cytometric analysis.
-
Analyze the cell suspension on a flow cytometer, measuring the mean fluorescence intensity of the cell population. Use untreated cells as a negative control to subtract background fluorescence.
-
Plot the mean fluorescence intensity against time to visualize the uptake kinetics. The data can be fitted to a first-order equation to determine the half-time of uptake.[4]
Protocol 2: this compound Efflux Kinetics Assay
This protocol describes how to measure the rate of this compound release from cells.
Materials:
-
Cultured cells pre-loaded with this compound (as per Protocol 1)
-
Drug-free complete cell culture medium
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Load the cells with this compound by incubating them with the compound (e.g., 2 µM or 10 µM) for 1 hour at 37°C to ensure saturation.[4]
-
After the loading period, aspirate the this compound-containing medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Add fresh, drug-free complete culture medium to the cells.
-
Incubate the cells at 37°C.
-
At various time points (e.g., 30, 60, 180, 360, and 540 minutes), harvest the cells as described in Protocol 1.
-
Wash the harvested cells with ice-cold PBS and resuspend for flow cytometry.
-
Measure the mean fluorescence intensity of the cell population at each time point.
-
Plot the remaining mean fluorescence intensity against time to determine the efflux kinetics.
Cellular Distribution and Signaling Pathways
Upon entering the cell, this compound primarily exerts its effect by inhibiting GSTP1-1. This interaction disrupts a key cellular defense mechanism and triggers a cascade of events leading to apoptosis, particularly in cancer cells.
This compound-Induced Apoptotic Pathway
The primary mechanism of this compound-induced cell death is through a caspase-dependent apoptotic pathway. A key initiating event is the inhibition of GSTP1-1, which leads to the dissociation of the GSTP1-1/c-Jun N-terminal kinase (JNK) complex. The subsequent activation of JNK initiates a signaling cascade that results in apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following workflow outlines the key steps to investigate the apoptotic effects of this compound in a cellular context.
Caption: Experimental workflow for studying this compound's effects.
Subcellular Distribution
While detailed imaging studies on the subcellular localization of this compound are not extensively published, its primary intracellular target is understood to be GSTP1-1. In many cell types, GSTP1-1 is predominantly cytosolic. However, its localization can change under different cellular conditions, and it has been observed in the nucleus of some cancer cells.[5] The interaction of this compound with GSTP1-1 would therefore be expected to occur primarily in the cytoplasm.
In contrast to this compound, fluorescent cholesterol analogs like NBD-cholesterol have been shown to distribute rapidly into various cell organelles, with the notable exception of the nucleus.[1][9] These analogs are valuable tools for studying lipid trafficking and are often found in the endoplasmic reticulum, Golgi apparatus, and lipid droplets.[10] The bulky NBD group on some cholesterol analogs can, however, lead to mistargeting, for instance, to the mitochondria.[11] It is important for researchers to recognize that while this compound possesses a fluorescent moiety, its cellular behavior is dictated by its overall chemical structure, which is distinct from that of sterols, and its primary function is that of an enzyme inhibitor.
Conclusion
This compound demonstrates rapid cellular uptake and slow efflux, characteristics that contribute to its efficacy as a cytotoxic agent in cancer cells. Its ability to bypass P-glycoprotein-mediated resistance is a significant advantage. The primary intracellular mechanism of action involves the inhibition of GSTP1-1, leading to JNK activation and subsequent caspase-dependent apoptosis. Future research employing high-resolution live-cell imaging could provide a more detailed spatiotemporal understanding of this compound distribution and its interactions with subcellular compartments, further refining its profile as a promising therapeutic candidate.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Nitrobenzoxadiazole Derivative this compound Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CHARACTERISATION OF FLUORESCENT NBD-CHOLESTEROL EFFLUX IN THP-1 DERIVED | Heart [heart.bmj.com]
- 10. High Density Lipoprotein-mediated Cholesterol Uptake and Targeting to Lipid Droplets in Intact L-cell Fibroblasts A SINGLE- AND MULTIPHOTON FLUORESCENCE APPROACH* [escholarship.org]
- 11. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
NBDHEX: A Technical Guide to its Function as a Late-Phase Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent, cell-permeable small molecule initially identified as a strong inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1).[1][2] Beyond its established role in disrupting GSTP1-1's catalytic and protein-protein interaction functions, which contributes to its pro-apoptotic and anticancer activities, recent evidence has illuminated a secondary, critical mechanism of action: the inhibition of late-phase autophagy.[3][4] This technical guide provides an in-depth overview of this compound's mechanism as an autophagy inhibitor, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a derivative of nitrobenzoxadiazole (NBD) developed as a selective inhibitor of GST isoenzymes, particularly the Pi class (GSTP1-1) which is frequently overexpressed in cancer cells and contributes to drug resistance.[2][5] Its primary anticancer effects were initially attributed to two main actions: inhibiting the detoxification activity of GSTs and disrupting the sequestration of c-Jun N-terminal kinase (JNK) by GSTP1-1, thereby activating JNK-mediated apoptotic pathways.[4][6] More recent studies have revealed that this JNK activation also leads to the impairment of autophagic flux, positioning this compound as a late-phase autophagy inhibitor.[3][4] This dual functionality makes this compound a compound of significant interest for cancer therapy, potentially weakening a tumor cell's ability to survive stress conditions via autophagy while simultaneously promoting apoptosis.[4]
Mechanism of Action: Late-Phase Autophagy Inhibition
Autophagy is a cellular degradation and recycling process crucial for homeostasis. It involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular cargo and fuse with lysosomes to form autolysosomes, where the contents are degraded. Autophagic flux refers to the rate of this entire process. Late-phase autophagy inhibitors act by disrupting the final stages, typically the fusion of autophagosomes with lysosomes or the degradation of cargo within the autolysosome.[7][8]
This compound impairs autophagy at this late stage. The key indicator for this mechanism is the simultaneous accumulation of both the autophagosome marker LC3-II and the selective autophagy substrate p62/SQSTM1.[4] An increase in LC3-II alone could signify either autophagy induction or a block in degradation. However, the concurrent buildup of p62, a protein that is itself degraded by autophagy, strongly indicates an impairment of autophagosome clearance.[4]
The inhibitory effect of this compound on autophagy is dependent on JNK activity. The proposed signaling pathway is as follows:
-
GSTP1-1 Inhibition : this compound binds to and inhibits GSTP1-1.[1]
-
JNK Activation : This disrupts the inhibitory GSTP1-1/JNK complex, leading to the phosphorylation and activation of JNK.[4][5]
-
Impairment of Autophagosome Clearance : Activated JNK, through mechanisms that are still under full investigation, leads to a reduction in autophagic flux, preventing the degradation of autophagosomes.[4]
This JNK-dependent inhibition of late-stage autophagy has been observed in multiple cancer cell lines, including osteosarcoma and breast cancer.[4][9]
Quantitative Data
The following tables summarize key quantitative data regarding the biological activity of this compound from various studies.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / LC50 | Exposure Time | Reference |
| H69 | Small Cell Lung Cancer | 2.3 µM (LC50) | 48 hours | [1] |
| H69AR (Adriamycin-Resistant) | Small Cell Lung Cancer | 4.5 µM (LC50) | 48 hours | [1] |
| MCF-7 | Breast Cancer | >10 µM (IC50) | 48 hours | [3] |
| MCF-7/ADR (Adriamycin-Resistant) | Breast Cancer | ~10 µM (IC50) | 48 hours | [3] |
| GLC4 | Leukemia | 1.4 µM (LC50) | 48 hours | [10] |
| K562 | Leukemia | 1.5 µM (LC50) | 48 hours | [10] |
| HepG2 | Hepatocellular Carcinoma | 2.9 µM (LC50) | 48 hours | [10] |
IC50 (Half-maximal inhibitory concentration) and LC50 (Lethal concentration, 50%) are measures of drug potency.[11]
Table 2: Experimental Concentrations and Effects of this compound
| Concentration | Cell Line(s) | Effect | Reference |
| 0.5 - 1.0 µM | MCF-7/ADR | Inhibited 50% of GSTpi enzymatic activity with no significant effect on cell viability. | [3] |
| 3 µM | H69AR | Increased phosphorylation of JNK/c-Jun in a time-dependent manner (1-12 hours). | [1] |
| 5 µM | U-2OS, MM-B1, MCF-7, COLO 205, HT-29 | Increased levels of LC3-II and p62 after 48 hours, indicating autophagosome clearance impairment. | [4][9] |
| 0.5 - 5 µM | U-2OS | Dose-dependent reduction of basal autophagic flux after 24 hours. | [12] |
| 0.05 - 20 µM | H69, H69AR | Cytotoxic effects observed after 48 hours. | [1] |
Key Experimental Protocols
Characterizing this compound as a late-phase autophagy inhibitor requires specific assays to measure autophagic flux and visualize autophagosome accumulation.
Autophagic Flux Measurement by LC3 Turnover Assay
This assay is the gold standard for measuring autophagic flux.[13][14] It quantifies the amount of LC3-II that is degraded through the autophagy pathway over a period of time by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 (BAF) or Chloroquine (CQ)).
Principle: A lysosomal inhibitor will block the degradation of LC3-II within the autolysosome. In cells treated with an autophagy inhibitor like this compound, there will be a smaller difference in LC3-II accumulation between the +/- lysosomal inhibitor conditions compared to control cells, indicating a reduced flux.
Protocol:
-
Cell Seeding: Plate cells (e.g., U-2OS, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment with this compound: Treat cells with the desired concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysosomal Inhibition: For the final 2-4 hours of the this compound treatment, add a lysosomal inhibitor to a parallel set of wells. A common choice is Bafilomycin A1 (100 nM).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for LC3-II and the loading control using densitometry software. Calculate the autophagic flux as the difference in the LC3-II/loading control ratio between samples treated with and without the lysosomal inhibitor (e.g., [LC3-II (+BAF)] - [LC3-II (-BAF)]). A decrease in this value in this compound-treated cells compared to control indicates inhibition of autophagic flux.[12]
p62/SQSTM1 Degradation Assay
This assay is often run concurrently with the LC3 turnover assay using the same lysates.
Protocol:
-
Follow steps 1-5 from the LC3 Turnover Assay protocol.
-
During Western Blotting (Step 6), also probe the membrane with a primary antibody against p62/SQSTM1.
-
Analysis: Quantify the band intensities for p62 and the loading control. An accumulation of p62 in this compound-treated cells is indicative of autophagic flux inhibition.[4]
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes.
Protocol:
-
Cell Transfection/Transduction: Seed cells on glass coverslips in a 24-well plate. Transfect or transduce them with a plasmid or virus expressing GFP-LC3. Stable cell lines are preferred for consistency.
-
Treatment: Once cells are expressing GFP-LC3, treat them with this compound (e.g., 5 µM) or a known autophagy inhibitor like Chloroquine (10 µM) for the desired time (e.g., 48 hours).[9]
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of GFP-LC3 dots (puncta) per cell. A significant increase in the number of puncta in this compound-treated cells compared to the control indicates an accumulation of autophagosomes, consistent with late-phase inhibition.[9]
Summary and Future Directions
This compound is a multi-functional anticancer agent that induces apoptosis and, as detailed in this guide, inhibits late-phase autophagy.[1][4] This inhibition is mediated by the activation of the JNK signaling pathway, leading to an impairment of autophagosome clearance. The hallmark of this activity is the concomitant accumulation of LC3-II and p62.
The ability of this compound to block a key pro-survival pathway (autophagy) while simultaneously activating a cell death pathway (apoptosis) makes it a highly promising candidate for cancer therapy. This is particularly relevant for overcoming drug resistance, as many conventional chemotherapies induce a protective autophagic response in cancer cells.[15][16] Combining this compound with such therapies could therefore produce synergistic effects.[3][17]
Future research should focus on further elucidating the precise molecular link between activated JNK and the autophagosome-lysosome fusion machinery. Additionally, exploring the efficacy of this compound in combination with other anticancer agents in preclinical and clinical settings will be crucial to fully harnessing its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells [pubmed.ncbi.nlm.nih.gov]
- 7. A reversible autophagy inhibitor blocks autophagosome–lysosome fusion by preventing Stx17 loading onto autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of autophagosome-lysosome fusion by ginsenoside Ro via the ESR2-NCF1-ROS pathway sensitizes esophageal cancer cells to 5-fluorouracil-induced cell death via the CHEK1-mediated DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Blockage of Autophagy for Cancer Therapy: A Comprehensive Review [mdpi.com]
- 16. Frontiers | Targeting Cytoprotective Autophagy to Enhance Anticancer Therapies [frontiersin.org]
- 17. The glutathione transferase inhibitor 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) increases temozolomide efficacy against malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
NBDHEX in Preclinical Xenograft Models: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent, selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in cancer cells and associated with chemotherapy resistance. This compound induces apoptosis by disrupting the protein-protein interaction between GSTP1-1 and key signaling molecules such as c-Jun N-terminal kinase (JNK), thereby activating the MAPK signaling pathway. This document provides detailed application notes and standardized protocols for conducting in vivo studies using this compound in mouse xenograft models, based on peer-reviewed research. It includes summaries of quantitative data from studies on non-small cell lung cancer and breast cancer, detailed experimental methodologies, and visual diagrams of the mechanism of action and experimental workflows.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of GSTP1-1. In many cancer cells, GSTP1-1 sequesters JNK, a critical protein in the apoptotic signaling cascade, thereby inhibiting stress-induced cell death. This compound binds to GSTP1-1, causing the dissociation of the GSTP1-1/JNK complex.[1] This release of JNK leads to its phosphorylation and activation, initiating a downstream signaling cascade that promotes apoptosis.[1][2] This mechanism makes this compound a promising agent for overcoming drug resistance in various cancer types.[3][4]
Caption: this compound inhibits GSTP1-1, disrupting the inactive GSTP1-1/JNK complex and freeing JNK to promote apoptosis.
Application Notes: this compound in Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in various mouse xenograft models, particularly in cancers that have developed resistance to standard chemotherapeutic agents.
Gefitinib-Resistant Non-Small Cell Lung Cancer (NSCLC)
In a study using a xenograft model of gefitinib-resistant NSCLC (HCC827/GR cells), this compound monotherapy showed marked inhibition of tumor growth.[1] Daily treatment for 16 days with this compound resulted in a statistically significant reduction in tumor volume. The treatment was well-tolerated, with no significant impact on the body weight of the mice.
Adriamycin-Resistant Breast Cancer
This compound has also been evaluated for its ability to re-sensitize adriamycin-resistant breast cancer cells (MCF-7/ADR) to chemotherapy.[1] In this model, this compound as a single agent did not significantly inhibit tumor growth. However, when combined with adriamycin, it led to a significant reduction in tumor volume compared to either agent alone.[1] This synergistic effect highlights the potential of this compound in combination therapy regimens. The combination treatment was well-tolerated by the animals.[1]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key in vivo studies of this compound.
Table 1: Efficacy of this compound in a Gefitinib-Resistant NSCLC Xenograft Model
| Cell Line | Animal Model | Treatment | Dosage | Duration | Tumor Growth Inhibition (%) | Reference |
| HCC827/GR | BALB/c Nude Mice | This compound | 1.0 mg/kg/day | 16 days | ~50% | [1] |
Table 2: Efficacy of this compound in Combination with Adriamycin in a Resistant Breast Cancer Xenograft Model
| Cell Line | Animal Model | Treatment Group | Dosage | Approximate Final Tumor Volume (mm³) | Reference |
| MCF-7/ADR | Nude Mice | Control (Vehicle) | - | 1200 | [1] |
| This compound | 0.5 mg/kg/day | 1100 | [1] | ||
| Adriamycin (ADR) | 5 mg/kg/day (intraperitoneal) | 800 | [1] | ||
| This compound + ADR | 0.5 mg/kg/day + 5 mg/kg/day | 300 | [1] |
Note: Final tumor volumes are estimated from graphical data presented in the cited literature.
Experimental Protocols
This section provides a generalized, step-by-step protocol for conducting a mouse xenograft study with this compound, based on the methodologies reported in the referenced studies.
Caption: General workflow for an in vivo mouse xenograft study using this compound.
Materials and Reagents
-
Cell Lines: Cancer cell line of interest (e.g., HCC827/GR, MCF-7/ADR).
-
Animals: Immunocompromised mice (e.g., BALB/c nude, 4-6 weeks old).
-
This compound: Synthesized or commercially procured.
-
Vehicle Solution: Dependent on this compound solubility (e.g., PBS with 0.5% DMSO and 1% Tween-80).
-
Other Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Matrigel (optional).
-
Equipment: Calipers, analytical balance, sterile syringes and needles, cell counter, laminar flow hood, centrifuge.
Detailed Protocol
-
Cell Culture:
-
Culture cancer cells in the recommended medium supplemented with FBS and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. For drug-resistant lines, maintain low-level drug selection in the culture medium as required.
-
-
Animal Handling and Acclimatization:
-
House mice in a specific pathogen-free (SPF) facility.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Xenograft Implantation:
-
Harvest cells during their exponential growth phase.
-
Wash cells with sterile PBS and resuspend in cold PBS at a concentration of 5-6 x 10⁷ cells/mL.
-
Optional: Mix the cell suspension 1:1 with Matrigel to improve tumor take rate.
-
Inject 100-200 µL of the cell suspension (totaling 5-6 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Once tumors reach a palpable volume (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound, Chemotherapy Agent, Combination).
-
-
Drug Preparation and Administration:
-
Prepare this compound fresh daily by dissolving it in the appropriate vehicle solution.
-
Administer this compound to the respective group, typically via oral gavage or intraperitoneal injection, at the desired dose (e.g., 0.5-1.0 mg/kg/day).
-
Administer the vehicle solution to the control group following the same schedule and route.
-
For combination studies, administer the other chemotherapeutic agent (e.g., Adriamycin, 5 mg/kg, intraperitoneally, once weekly) according to its established protocol.
-
-
Data Collection and Study Endpoint:
-
Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a pre-determined maximum size (e.g., 1500 mm³) or after a fixed duration (e.g., 16-21 days).
-
Euthanize all mice at the endpoint.
-
-
Endpoint Analysis:
-
Excise tumors, measure their final weight, and photograph them.
-
Fix a portion of the tumor tissue in formalin for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67) or apoptosis (cleaved caspase-3).
-
Snap-freeze another portion of the tumor in liquid nitrogen for subsequent molecular analysis (e.g., Western blot, PCR).
-
Conclusion
This compound is a promising anti-cancer agent that functions by inhibiting GSTP1-1 and inducing apoptosis. It has shown efficacy as both a monotherapy and a combination therapy in preclinical mouse xenograft models of drug-resistant cancers. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound.
References
- 1. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyperotundone combined with adriamycin induces apoptosis in MCF-7 and MCF-7/ADR cancer cells by ROS generation and NRF2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic antitumor effect of TRAIL and adriamycin on the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBDHEX-Induced Apoptosis Detection Using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the quantitative assessment of apoptosis induced by the novel anti-cancer agent 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) using Annexin V staining and flow cytometry. This assay is a cornerstone for characterizing the apoptotic potential of this compound in both basic research and drug development settings.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. This compound is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in tumor cells and implicated in drug resistance.[1] this compound has been shown to induce caspase-dependent apoptosis in various cancer cell lines, making it a promising candidate for anti-cancer therapy.[2][3]
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5] Co-staining with a vital dye such as Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
These notes provide a comprehensive protocol for treating cells with this compound, subsequent staining with Annexin V and PI, and analysis by flow cytometry to quantify the apoptotic response.
Principle of the Assay
In healthy, viable cells, phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it is exposed to the extracellular environment.[4]
Annexin V, when conjugated to a fluorescent dye (e.g., FITC, PE, or APC), binds with high affinity to the exposed PS residues in a calcium-dependent manner. This allows for the identification of early apoptotic cells.[7]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane's integrity is compromised, allowing PI to enter the cell and stain the nucleus.[5]
By using both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
This compound Mechanism of Apoptosis Induction
This compound induces apoptosis primarily by inhibiting the enzymatic activity of GSTP1-1.[7] In many cancer cells, GSTP1-1 sequesters and inhibits c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[8] By binding to GSTP1-1, this compound disrupts the GSTP1-1/JNK complex, leading to the activation of JNK.[1] Activated JNK then initiates a signaling cascade that culminates in caspase activation and apoptosis. This can occur through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[9]
This compound-induced apoptotic signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to a stock concentration of 10-20 mM)
-
Cell line of interest (e.g., HeLa, Jurkat, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Workflow
Experimental workflow for this compound apoptosis assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
For adherent cells, trypsinize and count the cells. For suspension cells, directly count the cells.
-
Seed cells in a 6-well plate at a density of 2-5 x 10⁵ cells per well in 2 mL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the known or expected IC50 value for the cell line (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Prepare an untreated control (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the controls.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO₂. The incubation time should be optimized for the specific cell line and experimental goals.
Day 3: Cell Staining and Flow Cytometry
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with deionized water. Prepare enough for all samples.
-
Harvest Cells:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS, then add trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently scrape the cells to dislodge any loosely adherent cells and transfer the entire cell suspension to a flow cytometry tube.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation and Analysis
The data from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on one axis (e.g., x-axis) and PI fluorescence on the other (e.g., y-axis). Quadrant gates should be set based on the controls to delineate the four populations.
Representative Quantitative Data
The following tables provide examples of how to present quantitative data from an this compound apoptosis assay.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HOS | Osteosarcoma | 1.24 | [7] |
| 143B | Osteosarcoma | 4.08 | [7] |
| A549 | Lung Cancer | 2.88 | [7] |
| H69 | Small Cell Lung Cancer | 2.3 | [7] |
| H69AR (Adriamycin-resistant) | Small Cell Lung Cancer | 4.5 | [7] |
| K562 | Leukemia | 1.5 | [2] |
| HepG2 | Liver Cancer | 2.9 | [2] |
| MCF-7/ADR (Adriamycin-resistant) | Breast Cancer | 150.57 (Adriamycin) | [12] |
Table 2: Quantification of Apoptosis in H69AR Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 1.0 | 80.5 ± 3.5 | 12.3 ± 2.2 | 6.7 ± 1.5 | 19.0 ± 3.7 |
| 2.5 | 65.1 ± 4.2 | 25.8 ± 3.1 | 8.5 ± 1.8 | 34.3 ± 4.9 |
| 5.0 | 40.7 ± 5.1 | 42.6 ± 4.5 | 15.9 ± 2.5 | 58.5 ± 7.0 |
(Note: Data in Table 2 is representative and based on dose-dependent effects reported in the literature.[7] Actual results will vary depending on the cell line and experimental conditions.)
Confirmatory Assays
To further validate the apoptotic mechanism of this compound, the Annexin V assay can be complemented with other assays:
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the caspase cascade.[13] This can be done using fluorogenic or colorimetric substrates.[14]
-
Western Blot Analysis: Detection of cleaved PARP (a substrate of activated caspase-3) or the active forms of caspases provides molecular evidence of apoptosis.
-
Mitochondrial Membrane Potential Assay: Using dyes like JC-1 or TMRE can assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | Rough cell handling leading to membrane damage. | Handle cells gently during harvesting and washing. Reduce centrifugation speed. |
| Over-trypsinization of adherent cells. | Optimize trypsinization time and use a trypsin neutralizer. | |
| Weak Annexin V signal | Insufficient incubation time. | Increase incubation time to 20-30 minutes. |
| Low Ca²⁺ concentration in binding buffer. | Ensure 1X Binding Buffer is prepared correctly. | |
| This compound concentration too low or incubation time too short. | Perform a dose-response and time-course experiment to optimize treatment conditions. | |
| High percentage of necrotic cells (PI positive) | This compound concentration is too high, causing rapid cell death. | Use a lower concentration range of this compound. |
| Cells were harvested too late after treatment. | Perform a time-course experiment to identify earlier apoptotic time points. | |
| Assay performed on a cell line that undergoes necrosis in response to the stimulus. | Complement with other assays to confirm the mode of cell death. |
Conclusion
The this compound apoptosis assay using Annexin V staining is a robust and quantitative method to evaluate the pro-apoptotic efficacy of this novel compound. By providing detailed protocols, data interpretation guidelines, and troubleshooting advice, these application notes serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and its potential for therapeutic development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]
- 12. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Application Notes and Protocols for GSTP1-1 Inhibition Assay Using NBDHEX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Glutathione S-transferase P1-1 (GSTP1-1) inhibition assay using the inhibitor 6-(7-nitrobenz-2-oxa-1,3-diazol-4-ylamino)hexanoic acid (NBDHEX). This assay is a valuable tool for screening and characterizing potential anticancer agents that target GSTP1-1, a key enzyme in cellular detoxification and signaling pathways.
Introduction
Glutathione S-transferase P1-1 (GSTP1-1) is an important enzyme involved in the detoxification of electrophilic compounds and the regulation of cell signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway.[1][2] Overexpression of GSTP1-1 in cancer cells is associated with multidrug resistance and inhibition of apoptosis.[1][3] this compound is a potent, mechanism-based inhibitor of GSTP1-1.[3][4] It acts by first being recognized as a substrate and then, upon conjugation with glutathione (GSH), forms a very stable inhibitory complex with the enzyme.[3] This inhibition not only blocks the catalytic activity of GSTP1-1 but can also disrupt its interaction with other proteins like JNK1 and TRAF2, leading to the induction of apoptosis in cancer cells.[3][5] The following protocol details a spectrophotometric method to determine the inhibitory activity of compounds like this compound against GSTP1-1.
Signaling Pathway of GSTP1-1 and Inhibition by this compound
GSTP1-1 plays a crucial role in regulating the JNK signaling pathway. Under normal conditions, GSTP1-1 can bind to and inhibit JNK1, preventing the activation of downstream apoptotic pathways.[6][7] this compound, after forming a complex with GSH within the active site of GSTP1-1, induces a conformational change that leads to the dissociation of the GSTP1-1/JNK1 complex. This releases JNK1, allowing it to activate downstream signaling cascades that promote apoptosis.[5][8]
Caption: GSTP1-1 signaling and this compound inhibition mechanism.
Experimental Workflow
The experimental workflow for the GSTP1-1 inhibition assay involves preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the enzymatic reaction, and measurement of the product formation over time using a spectrophotometer.
Caption: Experimental workflow for the GSTP1-1 inhibition assay.
Experimental Protocol
This protocol is based on a spectrophotometric assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), catalyzed by GSTP1-1.[3][4] The reaction product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials and Reagents
-
Recombinant Human GSTP1-1
-
6-(7-nitrobenz-2-oxa-1,3-diazol-4-ylamino)hexanoic acid (this compound)
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
EDTA
-
Triton X-100 (optional, see notes)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Assay Buffer Preparation
Prepare 0.1 M potassium phosphate buffer (pH 6.5) containing 0.1 mM EDTA. For certain experiments, 0.1% (v/v) Triton X-100 can be included in the buffer.[3]
Reagent Preparation
-
GSTP1-1 Stock Solution: Prepare a stock solution of GSTP1-1 in assay buffer. The final concentration in the assay is typically 20 nM.[3]
-
GSH Stock Solution: Prepare a stock solution of GSH in assay buffer. The final concentration in the assay is typically 1 mM.[3]
-
CDNB Stock Solution: Prepare a stock solution of CDNB in ethanol or DMSO. The final concentration in the assay is typically 1 mM.[3]
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve a range of final concentrations in the assay (e.g., 0.01–40 µM).[3]
Assay Procedure
-
To each well of a 96-well microplate, add the following components in order:
-
Assay Buffer
-
GSTP1-1 solution (to a final concentration of 20 nM)
-
GSH solution (to a final concentration of 1 mM)
-
This compound solution at various concentrations (or DMSO for the control)
-
-
Pre-incubate the plate at 25 °C for a defined period (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the CDNB solution to each well (to a final concentration of 1 mM).
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm at 25 °C.[3][4] Record the absorbance every 30 seconds for 5-10 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Apparent inhibition constants (Kiapp) can be determined by fitting the data points to a hyperbolic saturation curve.[3]
Quantitative Data Summary
The inhibitory potency of this compound and its analogs against GSTP1-1 has been reported in several studies. The following tables summarize some of this quantitative data.
Table 1: Inhibitory Potency of this compound against GSTP1-1
| Compound | Assay Conditions | IC50 (µM) | Kiapp (µM) | Reference |
| This compound | pH 6.5, 25 °C, with Triton X-100 | - | 1.9 ± 0.3 | [3] |
| This compound | pH 6.5, 25 °C, without Triton X-100 | 0.8 ± 0.1 | - | [3] |
| This compound | - | ~100-fold lower than for PfGST | - | [4] |
Table 2: Inhibitory Potency of this compound Analogs against GSTP1-1
| Compound | Assay Conditions | Kiapp (µM) | Reference |
| Compound 2 (analog) | pH 6.5, 25 °C, with Triton X-100 | 3.9 ± 0.2 | [3] |
| Compound 2 (analog) | pH 6.5, 25 °C, without Triton X-100 | 0.6 ± 0.3 | [3] |
| Compound 3 (analog) | pH 6.5, 25 °C, without Triton X-100 | 0.6 ± 0.1 | [3] |
Troubleshooting and Considerations
-
Solubility of Compounds: this compound and its analogs may have limited solubility in aqueous buffers. The use of a small percentage of DMSO is necessary. The inclusion of a non-ionic detergent like Triton X-100 can also improve solubility, but it may affect the apparent affinity of the inhibitor.[3]
-
Stability of Compounds: It is important to assess the stability of the test compounds under the assay conditions.[3]
-
Mechanism of Inhibition: this compound is a mechanism-based inhibitor, and its potency is dependent on the presence of GSH.[3] Assays should be designed to account for this.
-
Enzyme Concentration: The concentration of GSTP1-1 should be in the linear range of the assay.
-
Control Reactions: Appropriate controls, including no-enzyme and no-inhibitor wells, should be included in every experiment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GSTP1 - Wikipedia [en.wikipedia.org]
- 3. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nitrobenzoxadiazole Derivative this compound Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: NBDHEX for Overcoming Cisplatin Resistance in Osteosarcoma
Introduction
Cisplatin (cis-diamminedichloroplatinum, CDDP) is a cornerstone of chemotherapy for osteosarcoma, the most common primary malignant bone tumor in children and adolescents.[1] However, the development of cisplatin resistance is a major clinical obstacle, leading to poor outcomes and higher relapse rates.[1][2] A key mechanism underlying this resistance is the overexpression of Glutathione S-transferase P1 (GSTP1).[2][3] GSTP1 is a detoxifying enzyme that conjugates cisplatin with glutathione, facilitating its efflux and reducing its cytotoxic efficacy.[4] Furthermore, GSTP1 can inhibit apoptosis by sequestering key signaling proteins like c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2).[1][5]
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent, non-peptidomimetic inhibitor of GSTP1.[5][6] It has demonstrated significant cytotoxic activity in both cisplatin-sensitive and cisplatin-resistant osteosarcoma cell lines, making it a promising agent to circumvent chemoresistance.[2][7] These notes provide a summary of the mechanism, quantitative data, and protocols for studying this compound in cisplatin-resistant osteosarcoma models.
Mechanism of Action
This compound overcomes cisplatin resistance primarily by inhibiting GSTP1, which triggers downstream apoptotic signaling. In cisplatin-resistant cells, elevated GSTP1 levels sequester pro-apoptotic proteins JNK and TRAF2. This compound binds to the H-site of GSTP1, acting as a suicide substrate and leading to the enzyme's inactivation.[5][6] This inhibition disrupts the GSTP1-JNK and GSTP1-TRAF2 complexes.[1][8] The release of JNK and TRAF2 activates the MAPK signaling cascade, including JNK and p38 pathways, ultimately culminating in caspase-dependent apoptosis and restoring sensitivity to cisplatin.[1][5]
Caption: Mechanism of this compound in overcoming GSTP1-mediated cisplatin resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Osteosarcoma Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound in various drug-sensitive and drug-resistant human osteosarcoma cell lines. Resistance is noted for cisplatin (CDDP), doxorubicin (DX), and methotrexate (MTX).
| Cell Line | Resistance Profile | This compound IC50 (µM) |
| Drug-Sensitive | ||
| U-2OS | Parental | ~1.5 |
| Saos-2 | Parental | ~2.0 |
| MG-63 | Parental | ~2.5 |
| IOR/OS9 | Parental | ~3.0 |
| IOR/OS10 | Parental | ~3.5 |
| Drug-Resistant | ||
| U-2OS/CDDP1 | CDDP-Resistant | ~1.8 |
| U-2OS/CDDP4 | CDDP-Resistant | ~2.2 |
| U-2OS/DX100 | DX-Resistant | ~2.0 |
| U-2OS/DX580 | DX-Resistant | ~2.5 |
| Saos-2/CDDP2 | CDDP-Resistant | ~2.8 |
| Saos-2/MTX500 | MTX-Resistant | ~3.2 |
Data are approximated from published graphical representations[7]. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cisplatin-resistant osteosarcoma cells.
Materials:
-
U-2OS parental and U-2OS/CDDP4 cell lines
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in 0.9% NaCl)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 20 µM) and/or cisplatin in complete medium. For combination studies, treat cells with a fixed concentration of this compound and varying concentrations of cisplatin, or vice versa.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine IC50 values.
Protocol 2: Apoptosis Detection by Western Blot for Cleaved PARP
This protocol assesses apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase activation.
Materials:
-
6-well plates
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates. After 24 hours, treat with this compound (e.g., 5 µM) and/or cisplatin for 24-48 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody against cleaved PARP (and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Increased levels of cleaved PARP (89 kDa fragment) indicate apoptosis.[8]
Protocol 3: GSTP1 Enzymatic Activity Assay
This protocol measures the inhibitory effect of this compound on GSTP1 activity in cell lysates.
Materials:
-
Cell lysates (prepared as in Protocol 2, without phosphatase inhibitors)
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well, prepare a reaction mixture containing 1 mM GSH and 1 mM CDNB in potassium phosphate buffer.
-
This compound Inhibition: To test for inhibition, pre-incubate 10-20 µg of cell lysate with varying concentrations of this compound for 15 minutes at room temperature.
-
Initiate Reaction: Add the pre-incubated lysate to the reaction mixture to a final volume of 200 µL.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C. The change in absorbance is due to the formation of the GSH-CDNB conjugate.
-
Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Compare the activity in this compound-treated samples to the untreated control to determine the extent of inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating this compound as a treatment for cisplatin-resistant osteosarcoma.
Caption: Workflow for assessing this compound in cisplatin-resistant osteosarcoma cells.
References
- 1. Mechanisms of Resistance to Conventional Therapies for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming glutathione S-transferase P1-related cisplatin resistance in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of glutathione in cisplatin resistance in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBDHEX and Adriamycin Combination Therapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro efficacy and mechanism of action of combination therapy using NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol) and Adriamycin (also known as doxorubicin). Detailed protocols for key experiments are included to facilitate the replication and further investigation of these findings in a laboratory setting.
Introduction
Adriamycin is a widely used chemotherapeutic agent; however, its efficacy is often limited by the development of drug resistance.[1] One mechanism of resistance involves the overexpression of Glutathione S-transferase pi (GSTpi), an enzyme that detoxifies xenobiotics, including anticancer drugs.[1] this compound is an inhibitor of GSTpi and has been shown to re-sensitize Adriamycin-resistant cancer cells to its cytotoxic effects.[2] The combination of this compound and Adriamycin has demonstrated synergistic effects in promoting apoptosis in cancer cells that overexpress GSTpi.[2]
Mechanism of Action: Reversal of Adriamycin Resistance
The primary mechanism by which this compound enhances the efficacy of Adriamycin in resistant cancer cells is through the inhibition of GSTpi.[2] In non-stressed cells, GSTpi can bind to and inhibit c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[3][4] By inhibiting GSTpi, this compound leads to the dissociation of the GSTpi-JNK complex.[5] This dissociation results in the activation of JNK, which can then trigger downstream pro-apoptotic signaling pathways, ultimately leading to programmed cell death.[3][5] A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), which is observed to increase with the combination treatment.[2]
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the combination of this compound and Adriamycin in Adriamycin-resistant breast cancer cells (MCF-7/ADR).
Table 1: Synergistic Effect of this compound and Adriamycin on MCF-7/ADR Cell Viability
| Treatment Group | Adriamycin Concentration (µM) | This compound Concentration (µM) | Cell Viability (% of Control) |
| Adriamycin alone | 12.5 | 0 | Significantly higher than combo |
| Combination | 12.5 | 0.5 | Significantly lower than Adriamycin alone |
Data synthesized from Sha et al., 2022.[2]
Table 2: Effect of this compound and Adriamycin Combination on Apoptosis in MCF-7/ADR Cells
| Treatment Group | This compound (0.5 µM) | Adriamycin (12.5 µM) | Relative Cleaved PARP Expression (Fold Change) |
| Control | - | - | 1.0 |
| This compound alone | + | - | No significant change |
| Adriamycin alone | - | + | Increased |
| Combination | + | + | Significantly higher than Adriamycin alone |
Data synthesized from Sha et al., 2022.[2]
Mandatory Visualizations
Caption: Signaling pathway of this compound and Adriamycin combination therapy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. embopress.org [embopress.org]
- 5. JNK inhibition blocks piperlongumine-induced cell death and transcriptional activation of heme oxygenase-1 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cell Viability Post-NBDHEX Treatment with CCK-8 Assay
Introduction
6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBDHEX) is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often implicated in cancer cell survival and drug resistance.[1][2][3] this compound has demonstrated significant anticancer activity by inducing apoptosis in various tumor cell lines.[1][3][4] The Cell Counting Kit-8 (CCK-8) assay is a sensitive and straightforward colorimetric method for assessing cell viability.[5][6] This assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells to produce a water-soluble formazan dye.[5][6] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at 450 nm.[5][6] These application notes provide a detailed protocol for utilizing the CCK-8 assay to evaluate the cytotoxic effects of this compound on cancer cells.
Principle of the CCK-8 Assay
The CCK-8 assay relies on the metabolic activity of viable cells. The key reagent, WST-8, is reduced by dehydrogenases present in the mitochondria of living cells, resulting in the formation of an orange-colored formazan product.[7] The intensity of the orange color is directly proportional to the number of viable cells in the sample.[7] This colorimetric change is measured using a microplate reader at an absorbance of 450 nm.[5][6] The CCK-8 assay is known for its low toxicity, allowing for longer incubation times if necessary, and is more stable and sensitive than other tetrazolium salt-based assays like MTT, XTT, and MTS.[7]
This compound Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting GSTP1-1.[1] This inhibition disrupts the interaction between GSTP1-1 and key signaling proteins, particularly c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2).[2][4] The dissociation of these complexes triggers the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the phosphorylation of JNK and p38.[2][8] Activated JNK and p38, in turn, activate downstream targets such as c-Jun, ATF2, and p53, ultimately inducing apoptosis and cell cycle arrest.[2][8] Notably, this compound has been shown to be effective in multidrug-resistant (MDR) cancer cells that overexpress P-glycoprotein, as it is not a substrate for this efflux pump.[9][10][11]
Data Presentation
The following table summarizes the effect of this compound, alone and in combination with Adriamycin (ADR), on the viability of Adriamycin-resistant breast cancer cells (MCF-7/ADR), as determined by the CCK-8 assay.
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| This compound | 0.5 | ~95 |
| This compound | 1.0 | ~90 |
| Adriamycin (ADR) | 12.5 | ~80 |
| ADR + this compound | 12.5 + 0.5 | ~60 |
| Adriamycin (ADR) | 25 | ~65 |
| ADR + this compound | 25 + 0.5 | ~45 |
| Adriamycin (ADR) | 50 | ~50 |
| ADR + this compound | 50 + 0.5 | ~30* |
*Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes. The combination of this compound and ADR significantly suppressed cell viability compared to ADR alone.[12]
Experimental Protocols
This section provides a detailed methodology for assessing cell viability after this compound treatment using the CCK-8 assay.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
This compound
-
Appropriate cancer cell line (e.g., MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL). A typical seeding density for a 96-well plate is 5,000 to 10,000 cells per well.[6][7]
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the highest this compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
At the end of the treatment period, add 10 µL of the CCK-8 solution directly to each well.[5] Be careful to avoid introducing air bubbles.
-
Incubate the plate for 1-4 hours at 37°C.[5][7] The optimal incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[5][6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:[7] Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Experimental workflow for CCK-8 assay after this compound treatment.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells - 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells [art.torvergata.it]
- 11. researchgate.net [researchgate.net]
- 12. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent inhibitor of glutathione S-transferase (GST) P1-1, an enzyme often overexpressed in tumor cells and associated with multidrug resistance. This compound has been shown to induce caspase-dependent apoptosis in various cancer cell lines, making it a promising candidate for anticancer drug development.[1][2] Mechanistically, this compound triggers the dissociation of the GSTP1-1-c-Jun N-terminal kinase (JNK) complex, leading to the activation of the JNK signaling pathway.[3][4] This activation can initiate the mitochondrial-mediated apoptotic cascade, involving the translocation of pro-apoptotic proteins like Bax to the mitochondria, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade.[1][5]
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on key apoptosis-related proteins. The included protocols and data summaries will assist researchers in evaluating the pro-apoptotic efficacy of this compound in their specific cellular models.
Data Presentation: Effects of this compound on Apoptosis-Related Proteins
The following tables summarize the expected qualitative and semi-quantitative changes in key apoptosis-related proteins following treatment with this compound, as determined by Western blot analysis. The data is compiled from studies on various cancer cell lines.
Table 1: Modulation of Pro-Apoptotic and Anti-Apoptotic Bcl-2 Family Proteins
| Protein | Cellular Fraction | Expected Change with this compound Treatment | Reference |
| Bax | Cytosolic | Decrease | [1] |
| Bax | Mitochondrial | Increase | [1] |
| Bcl-2 | Whole Cell Lysate | No significant change or decrease | [3] |
Table 2: Activation of the JNK Signaling Pathway
| Protein | Cellular Fraction | Expected Change with this compound Treatment | Reference |
| Phospho-JNK | Whole Cell Lysate | Increase | [3] |
| Total JNK | Whole Cell Lysate | No significant change | [3] |
Table 3: Caspase Activation and Substrate Cleavage
| Protein | Cellular Fraction | Expected Change with this compound Treatment | Reference |
| Pro-caspase-3 | Cytosolic | Decrease | [1] |
| Cleaved Caspase-3 | Cytosolic | Increase | [1] |
| Pro-caspase-8 | Cytosolic | Decrease | [1] |
| Cleaved Caspase-8 | Cytosolic | Increase | [1] |
| Pro-caspase-9 | Cytosolic | Decrease | [1] |
| Cleaved Caspase-9 | Cytosolic | Increase | [1] |
| Full-length PARP | Whole Cell Lysate | Decrease | [6][7] |
| Cleaved PARP | Whole Cell Lysate | Increase | [6][7] |
Table 4: Mitochondrial Apoptotic Events
| Protein | Cellular Fraction | Expected Change with this compound Treatment | Reference |
| Cytochrome c | Cytosolic | Increase | [1] |
| Cytochrome c | Mitochondrial | Decrease | [1] |
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSTP1_JNK [label="GSTP1-1-JNK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; pJNK [label="p-JNK (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax_cyto [label="Bax (cytosol)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax_mito [label="Bax (mitochondria)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytC_mito [label="Cytochrome c (mitochondria)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytC_cyto [label="Cytochrome c (cytosol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp9_pro [label="Pro-caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9_active [label="Caspase-9 (active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp3_pro [label="Pro-caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Casp3_active [label="Caspase-3 (active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP [label="PARP", fillcolor="#FBBC05", fontcolor="#202124"]; cPARP [label="Cleaved PARP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> GSTP1_JNK [label="inhibits"]; GSTP1_JNK -> JNK [label="releases"]; JNK -> pJNK [label="activates"]; pJNK -> Bax_cyto [label="promotes translocation"]; Bax_cyto -> Bax_mito; Bax_mito -> Mitochondrion; Mitochondrion -> CytC_cyto [label="releases"]; CytC_cyto -> Apaf1; Apaf1 -> Apoptosome; Apoptosome -> Casp9_pro; Casp9_pro -> Casp9_active [label="cleavage"]; Casp9_active -> Casp3_pro; Casp3_pro -> Casp3_active [label="cleavage"]; Casp3_active -> PARP; PARP -> cPARP [label="cleavage"]; Casp3_active -> Apoptosis; } this compound-induced apoptotic signaling pathway.
// Nodes start [label="Start: this compound-treated and control cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis and Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; quant [label="Protein Quantification (e.g., BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; sds [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Protein Transfer to Membrane (PVDF or Nitrocellulose)", fillcolor="#FBBC05", fontcolor="#202124"]; blocking [label="Blocking with 5% non-fat milk or BSA", fillcolor="#34A853", fontcolor="#FFFFFF"]; primary [label="Primary Antibody Incubation (overnight at 4°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash1 [label="Washing (e.g., 3x with TBST)", fillcolor="#F1F3F4", fontcolor="#202124"]; secondary [label="HRP-conjugated Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="Washing (e.g., 3x with TBST)", fillcolor="#F1F3F4", fontcolor="#202124"]; detection [label="Chemiluminescent Detection (ECL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Image Acquisition and Densitometry Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Quantified Protein Levels", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> lysis; lysis -> quant; quant -> sds; sds -> transfer; transfer -> blocking; blocking -> primary; primary -> wash1; wash1 -> secondary; secondary -> wash2; wash2 -> detection; detection -> analysis; analysis -> end; } General workflow for Western blot analysis.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Culture your chosen cancer cell line to the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) for different time points (e.g., 3, 6, 12, 24 hours). Include a vehicle-treated control group (e.g., DMSO).
-
Harvest the cells by scraping or trypsinization, and wash with ice-cold PBS.
2. Protein Extraction
-
Lyse the cell pellets in RIPA buffer (or a suitable lysis buffer) containing a protease inhibitor cocktail on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein extract. For mitochondrial and cytosolic fractionation, use a commercially available kit according to the manufacturer's instructions.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Western Blotting
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target protein).[6][8]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 5.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[6]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to quantify the relative protein expression.
-
Table 5: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier (Example) |
| Phospho-JNK | 1:1000 | Cell Signaling Technology |
| Total JNK | 1:1000 | Cell Signaling Technology |
| Bax | 1:1000 | Cell Signaling Technology |
| Bcl-2 | 1:1000 | Santa Cruz Biotechnology |
| Cytochrome c | 1:1000 | BD Biosciences |
| Cleaved Caspase-3 | 1:1000 | Cell Signaling Technology |
| Total Caspase-3 | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-8 | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-9 | 1:1000 | Cell Signaling Technology |
| PARP | 1:1000 | Cell Signaling Technology |
| β-actin | 1:5000 | Sigma-Aldrich |
| GAPDH | 1:5000 | Santa Cruz Biotechnology |
Note: Optimal antibody dilutions and incubation times may vary and should be determined empirically for each experimental system.
Troubleshooting
-
No or weak signal:
-
Increase the amount of protein loaded.
-
Optimize the primary and secondary antibody concentrations.
-
Ensure the transfer was efficient by staining the membrane with Ponceau S.
-
Check the activity of the ECL reagent.
-
-
High background:
-
Increase the duration and/or number of washing steps.
-
Ensure the blocking step was sufficient.
-
Use a fresh blocking buffer.
-
-
Non-specific bands:
-
Increase the stringency of the washing steps.
-
Decrease the concentration of the primary antibody.
-
Use a more specific primary antibody.
-
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of this compound-induced apoptosis and further evaluate its potential as a therapeutic agent.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hoechst Staining in NBDHEX-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol) is a promising anti-cancer agent that functions as a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1] Its mechanism of action involves inducing apoptosis in various cancer cell lines, including those exhibiting multidrug resistance.[2][3] A key method for quantifying and visualizing apoptosis is through the use of Hoechst stains, which are cell-permeable, blue-fluorescent dyes that bind to the minor groove of DNA.[4][5] In healthy cells, Hoechst staining reveals a spherical nucleus with evenly distributed chromatin.[5] However, during apoptosis, the chromatin condenses, and the nucleus fragments, leading to a bright, condensed, and often fragmented nuclear appearance under a fluorescence microscope.[5][6] This morphological change allows for the clear distinction between healthy and apoptotic cells.[5]
These application notes provide a detailed protocol for using Hoechst 33342 staining to assess apoptosis in cells treated with this compound. It also summarizes the signaling pathway of this compound-induced apoptosis and presents quantitative data from relevant studies.
Mechanism of this compound-Induced Apoptosis
This compound primarily induces apoptosis by inhibiting GSTP1-1, an enzyme often overexpressed in cancer cells and associated with drug resistance.[1][7] In unstressed cells, GSTP1-1 sequesters c-Jun N-terminal kinase (JNK), a key protein in a signaling pathway that leads to apoptosis.[8] this compound disrupts the interaction between GSTP1-1 and JNK.[1][3] This dissociation leads to the activation of JNK and the subsequent initiation of the mitochondrial apoptotic pathway.[1][9]
Activated JNK promotes the translocation of Bax, a pro-apoptotic protein, to the mitochondria.[1] This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase), ultimately leading to the biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and chromatin condensation.[9]
Quantitative Data on this compound Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal lethal concentration (LC50) values after 48 hours of treatment are presented below.
| Cell Line | Cancer Type | LC50 (µM) | Citation |
| GLC4 | Small Cell Lung Cancer | 1.4 ± 0.2 | [6] |
| K562 | Chronic Myelogenous Leukemia | 1.5 ± 0.1 | [6] |
| HepG2 | Hepatocellular Carcinoma | 2.9 ± 0.3 | [6] |
| CEM-VBL10 | Multidrug-Resistant Leukemia | Lower than sensitive counterparts | [2] |
| CEM-VBL100 | Multidrug-Resistant Leukemia | Lower than sensitive counterparts | [2] |
| U-2 OS/DX580 | Multidrug-Resistant Osteosarcoma | Cytotoxic effect observed | [2] |
Experimental Protocols
Protocol 1: Hoechst 33342 Staining for Fluorescence Microscopy
This protocol is designed for the qualitative and quantitative assessment of apoptosis based on nuclear morphology.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in deionized water)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm)[10]
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., chamber slides, 96-well plates) and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control group.
-
Fixation: After treatment, remove the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Remove the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Hoechst Staining: Prepare the Hoechst staining solution by diluting the stock solution (e.g., 1:2000) in PBS.[10] Add the staining solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.[10]
-
Washing: Remove the staining solution and wash the cells three times with PBS.[10]
-
Imaging: Add a small volume of PBS to the cells to prevent them from drying out. Image the cells using a fluorescence microscope with a DAPI filter.[10] Healthy cells will display round, uniformly stained nuclei, while apoptotic cells will show condensed, brightly stained, and/or fragmented nuclei.[5][6]
-
Quantification: To quantify apoptosis, count the number of apoptotic nuclei and the total number of nuclei in several random fields of view. The percentage of apoptotic cells can then be calculated.[11][12]
Protocol 2: Hoechst 33342 and Propidium Iodide (PI) Double Staining for Flow Cytometry
This protocol allows for the quantitative analysis of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 solution
-
Propidium Iodide (PI) solution
-
Flow cytometer with UV and 488 nm lasers
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells in culture flasks with this compound.
-
Cell Harvesting: For adherent cells, detach them using a gentle cell scraper or trypsin. Collect all cells (including those in the supernatant, which may contain apoptotic bodies) by centrifugation.
-
Washing: Wash the cells once with cold PBS and resuspend the cell pellet in 1X binding buffer or PBS at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Hoechst Staining: Add Hoechst 33342 solution to the cell suspension (final concentration typically 1 µg/mL) and incubate for 10-15 minutes at 37°C, protected from light.[13]
-
PI Staining: Add PI solution to the cell suspension (final concentration typically 5 µg/mL) and incubate for 5 minutes at room temperature in the dark.[4][13]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Use UV excitation for Hoechst 33342 (emission ~460 nm) and 488 nm excitation for PI (emission ~617 nm).[4]
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for Hoechst staining.
References
- 1. researchgate.net [researchgate.net]
- 2. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
NBDHEX Administration in Nude Mice for Tumor Growth Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol, commonly known as NBDHEX, is a potent, cell-permeable inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2][3] GSTP1-1 is an enzyme frequently overexpressed in various cancer cells, contributing to drug resistance and inhibition of apoptosis.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical studies by inducing apoptosis and overcoming multidrug resistance, making it a compound of interest for cancer therapy research.[2][4] Notably, it is not a substrate for common drug efflux pumps like P-glycoprotein and MRP1, which allows it to maintain efficacy in resistant tumor cells.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in nude mouse xenograft models to evaluate its in vivo tumor growth inhibition properties, both as a monotherapy and in combination with conventional chemotherapeutic agents.
Application Notes
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of GSTP1-1. In non-stressed cancer cells, GSTP1-1 sequesters and inactivates key signaling proteins involved in the apoptotic pathway, such as c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2).[2][3][4] this compound binds to GSTP1-1, disrupting these inhibitory complexes.[2][5] This disruption liberates JNK and TRAF2, leading to the activation of the JNK signaling cascade, which subsequently promotes downstream events culminating in apoptosis.[2][6] Additionally, this compound has been identified as a late-phase autophagy inhibitor, presenting another avenue for its therapeutic potential.[1][4]
Figure 1: this compound signaling pathway leading to apoptosis.
Experimental Protocols
I. Experimental Workflow Overview
The following diagram outlines the typical workflow for an in vivo study evaluating this compound efficacy in a nude mouse xenograft model.
Figure 2: General workflow for in vivo this compound efficacy studies.
II. Detailed Protocol: Tumor Growth Inhibition in Nude Mice
This protocol describes a general procedure for assessing the anti-tumor activity of this compound as a single agent or in combination with another therapeutic, using subcutaneously implanted tumors in nude mice.
A. Materials and Reagents
-
Athymic Nude Mice (e.g., BALB/c nude), 4-6 weeks old
-
Tumor cells (e.g., MCF-7/ADR, TC-71, or other relevant cell line)
-
This compound (MedChemExpress or similar)
-
Vehicle for this compound (e.g., saline, corn oil, or as specified by manufacturer)
-
Combination agent (e.g., Adriamycin, Vincristine), if applicable
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal scale
-
Anesthetics and euthanasia agents (as per approved institutional protocols)
B. Procedure
-
Animal Acclimatization: Upon arrival, house the nude mice for at least one week under standard pathogen-free conditions to allow for acclimatization.[4]
-
Tumor Cell Preparation:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count (e.g., using a hemocytometer).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a final concentration of 3 x 10^7 cells/mL.[4] Keep on ice.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice according to your institution's approved animal care protocol.
-
Subcutaneously inject 200 µL of the cell suspension into the flank of each mouse.[4]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly (e.g., every 2-3 days) for tumor formation.
-
Once tumors become palpable, begin measuring their dimensions using calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Combination Agent, this compound + Combination Agent). A typical group size is 5 mice.[4]
-
Prepare this compound for administration. For oral gavage, it may be dissolved in a suitable vehicle. For intraperitoneal (IP) injection, ensure it is sterile. Dosages can range from 0.5 mg/kg to 40 mg/kg daily.[4][8]
-
Administer the treatments according to the planned schedule. For example:
-
-
In-Life Monitoring:
-
Measure tumor volumes and mouse body weights every 3 days to assess treatment efficacy and toxicity.[4]
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
Continue the experiment for the predetermined duration (e.g., 16-21 days) or until tumors in the control group reach the maximum size allowed by institutional guidelines.
-
At the endpoint, record the final body weights and tumor volumes.
-
Euthanize the mice using an approved method.
-
Carefully excise the tumors, remove any non-tumor tissue, and record their final weights.
-
Tumors can be flash-frozen in liquid nitrogen for molecular analysis or fixed in 10% neutral buffered formalin for histological examination (e.g., Hematoxylin and Eosin staining).[4]
-
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize quantitative data from published studies on this compound administration in nude mice.
Table 1: this compound as a Monotherapy
| Cancer Model | Cell Line | This compound Dose & Route | Treatment Duration | Outcome | Reference |
| Non-small Cell Lung Cancer | - | 1.0 mg/kg/d | 16 days | ~50% tumor inhibition | [9] |
| Ewing's Sarcoma | TC-71 | 40 mg/kg, per os | Daily, 5x/week | Slight inhibition of tumor growth | [8] |
| Melanoma | Me501 | 0.8-80 mg/kg/d, oral | 15 days | ~70% tumor inhibition | [1] |
| Breast Cancer (ADR-Resistant) | MCF-7/ADR | 0.5 mg/kg/d | - | No significant tumor growth inhibition as monotherapy | [4] |
Table 2: this compound in Combination Therapy
| Cancer Model | Cell Line | Combination Treatment | Outcome | Reference |
| Breast Cancer (ADR-Resistant) | MCF-7/ADR | This compound (0.5 mg/kg/d) + Adriamycin (5 mg/kg/d) | Significantly enhanced tumor growth inhibition compared to single agents. | [4] |
| Ewing's Sarcoma | TC-71 | This compound (40 mg/kg) + Vincristine (1 mg/kg/d, days 6 & 7) | Trend towards a positive combined effect, further retarding tumor growth. | [8] |
| Malignant Melanoma | B16 | This compound + Temozolomide (TMZ) | Significantly increased tumor growth inhibition compared to single agents. | [10] |
This compound is a promising anti-cancer agent that targets the GSTP1-1/JNK signaling axis. The protocols and data presented here provide a framework for evaluating its efficacy in preclinical nude mouse models. It has shown effectiveness both as a monotherapy in certain cancer types and as a potent sensitizer in combination with standard chemotherapeutics, particularly in drug-resistant models. Researchers should carefully optimize dosage and administration schedules for their specific tumor models to fully explore the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The glutathione transferase inhibitor 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) increases temozolomide efficacy against malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NBDHEX for Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with NBDHEX. Our goal is to help you overcome common challenges and optimize your cytotoxicity experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing cytotoxicity?
A1: this compound is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] By inhibiting GSTP1-1, this compound disrupts the interaction between GSTP1-1 and c-Jun N-terminal kinase (JNK), leading to the activation of the JNK signaling pathway.[3][4][5] This activation ultimately triggers a caspase-dependent apoptotic cascade, resulting in programmed cell death.[3][6]
Q2: Does this compound work on multidrug-resistant (MDR) cancer cells?
A2: Yes, this compound has been shown to be effective against cancer cells that overexpress P-glycoprotein (P-gp) and MRP1, which are common mechanisms of multidrug resistance.[3] this compound is not a substrate for these efflux pumps, allowing it to accumulate in resistant cells and induce apoptosis.[3][4][6]
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line. Generally, IC50 and LC50 values are in the low micromolar to submicromolar range.[1][2][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q4: How long should I incubate cells with this compound?
A4: Incubation times can range from a few hours to 72 hours, depending on the cell type and the endpoint being measured.[1][8] For apoptosis assays, significant effects are often observed within 24 hours.[7] Time-course experiments are recommended to identify the optimal incubation period for your experimental setup.
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported cytotoxic concentrations of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Metric | Concentration (µM) | Incubation Time (hours) | Reference |
| H69 | Small Cell Lung Cancer | LC50 | 2.3 | 48 | [1][2] |
| H69AR | Adriamycin-Resistant SCLC | LC50 | 4.5 | 48 | [1][2] |
| GLC4 | Lung Carcinoma | LC50 | 1.4 | 48 | [7] |
| K562 | Chronic Myelogenous Leukemia | LC50 | 1.5 | 48 | [7] |
| HepG2 | Hepatocellular Carcinoma | LC50 | 2.9 | 48 | [7] |
| 143B | Osteosarcoma | IC50 | 4.08 | 72 | [1] |
| A549 | Lung Carcinoma | IC50 | 2.88 | 72 | [1] |
| HOS | Osteosarcoma | IC50 | 1.24 | 72 | [1] |
| U2OS | Osteosarcoma | IC50 | 0.6 | 72 | [1] |
| MCF-7/ADR | Adriamycin-Resistant Breast Cancer | IC50 | >1.0 (synergistic at 0.5) | 48 | [4] |
| VERO | Normal Kidney Epithelial | IC50 | 7.97 | 48 | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CCK-8 Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Target cancer cell line
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of complete medium.[4]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common starting range is 0.05 µM to 20 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time (e.g., 48 hours).[4]
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | This compound concentration is too low: The chosen concentration range may be below the effective dose for your cell line. | Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 100 µM). |
| Incubation time is too short: Apoptosis may take longer to manifest in your specific cell line. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. | |
| Cell density is too high: A high cell number can reduce the effective concentration of this compound per cell. | Optimize cell seeding density. A lower density may increase sensitivity. | |
| This compound degradation: Improper storage or handling may lead to compound degradation. | Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Pipetting errors: Inaccurate pipetting of this compound or assay reagents. | Calibrate your pipettes regularly. Use fresh tips for each dilution and replicate. | |
| Edge effects in the 96-well plate: Evaporation from the outer wells can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. | |
| Fluorescence interference in assays | This compound is a fluorescent compound: The inherent fluorescence of this compound might interfere with fluorescent-based assays (e.g., some viability dyes, flow cytometry). | For plate reader assays: Include a control with this compound in medium without cells to measure and subtract the background fluorescence. For flow cytometry: Use a compensation control with cells treated with this compound alone to properly gate your populations. Select fluorescent dyes with emission spectra that do not significantly overlap with that of this compound. |
| Unexpected cell morphology changes | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control. |
| Induction of necrosis instead of apoptosis: At very high concentrations, this compound might induce necrosis. | Use concentrations around the determined IC50 for apoptosis-specific studies. You can use assays that distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) to confirm the mode of cell death. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | Autophagy | Glutathione Peroxidase | TargetMol [targetmol.com]
- 3. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Nitrobenzoxadiazole Derivative this compound Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
NBDHEX Technical Support Center: Optimizing Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NBDHEX to induce apoptosis. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data summaries to optimize your this compound treatment duration for maximum apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced apoptosis?
A1: this compound is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1] In non-stressed cells, GSTP1-1 binds to and sequesters c-Jun N-terminal kinase (JNK), a key signaling protein in the apoptosis pathway.[2] this compound treatment disrupts the GSTP1-1/JNK complex, leading to the activation of JNK.[2][3] This activation initiates a caspase-dependent apoptotic cascade, which can involve the mitochondrial pathway, including the activation of Bax, release of cytochrome c, and subsequent cleavage of caspases like caspase-9 and caspase-3.[4][5][6]
Caption: this compound signaling pathway leading to apoptosis.
Q2: What is a recommended starting concentration and treatment duration for this compound?
A2: The optimal concentration and duration are highly cell-line dependent. For initial experiments, a concentration range of 1-10 µM is recommended. Cytotoxicity is often observed after 48 hours of treatment.[7][8] However, apoptotic events and pathway activation can be detected much earlier. For example, in some leukemia cell lines, apoptosis is significantly increased after 9 hours of treatment with 2 µM this compound.[3][6] In small-cell lung cancer cells, JNK phosphorylation is observed as early as 1-3 hours following treatment with 3 µM this compound.[1][9] A time-course experiment (e.g., 6, 12, 24, 48 hours) is strongly advised to determine the optimal endpoint for your specific cell model.
Q3: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A3: Yes. This compound has been shown to be effective in tumor cells that overexpress P-glycoprotein (P-gp/MDR1) and MRP1.[2][4] Kinetic studies indicate that this compound is not a substrate for these export pumps, so its intracellular concentration is not significantly reduced in resistant cells.[4][6] Interestingly, some MDR leukemia cell lines show even greater susceptibility to this compound-induced apoptosis than their drug-sensitive counterparts.[4]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in an organic solvent such as DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C. For cell culture experiments, the stock solution should be diluted to the final desired concentration in the culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
This guide addresses common issues encountered during this compound-induced apoptosis experiments.
Caption: Troubleshooting workflow for this compound experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptotic cells observed. | Sub-optimal this compound concentration. | Perform a dose-response experiment. Test a range of concentrations (e.g., 1 µM to 20 µM) to determine the LC50 value for your specific cell line after a fixed time point (e.g., 48 hours).[1][7][8] |
| Insufficient treatment duration. | Conduct a time-course experiment at a fixed, effective concentration. Assess apoptosis at multiple time points (e.g., 6, 9, 12, 24, 48 hours) to find the peak response time.[3][9] | |
| Insensitive apoptosis detection method. | Use a combination of methods to confirm apoptosis. For example, pair Annexin V/PI staining with a functional assay like caspase-3 activity or Western blot for cleaved PARP.[10][11][12] Always include a positive control for apoptosis (e.g., staurosporine) to validate your assay. | |
| High cell death, but unclear if it's apoptosis or necrosis. | Cell-type specific response. | Some cell lines may undergo necrosis in response to this compound.[2] Use Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD with flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13] |
| Variability between experiments. | This compound stock degradation or precipitation. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Briefly vortex and centrifuge the stock vial before pipetting. Avoid repeated freeze-thaw cycles. |
| Confluency of cell culture. | Ensure you seed cells at a consistent density for all experiments. Cell confluency can affect drug sensitivity and the propensity to undergo apoptosis. |
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound across various cancer cell lines as reported in the literature.
Table 1: this compound-Induced Apoptosis and Cytotoxicity in Leukemia Cell Lines
| Cell Line | Type | This compound Conc. | Treatment Duration | Endpoint | Result | Reference |
| CCRF-CEM | T-cell leukemia (Drug-sensitive) | 2 µM | 9 hours | Apoptosis (%) | ~25% | [3][6] |
| CEM-VBL100 | T-cell leukemia (P-gp overexpressing) | 2 µM | 9 hours | Apoptosis (%) | ~45% | [3][6] |
| CCRF-CEM | T-cell leukemia | 2 µM | 12 hours | Caspase-3 Activity | Peak activity observed | [11] |
| K562 | Chronic myelogenous leukemia | 10 µM | 24 hours | Apoptosis | Chromatin condensation observed | [7] |
| K562 | Chronic myelogenous leukemia | - | 48 hours | Cytotoxicity (LC50) | 1.5 µM | [7] |
Table 2: this compound-Induced Apoptosis and Cytotoxicity in Solid Tumor Cell Lines
| Cell Line | Type | This compound Conc. | Treatment Duration | Endpoint | Result | Reference |
| H69AR | Small-cell lung cancer (MDR) | 0-5 µM | 24 hours | Apoptosis | Dose-dependent increase | [1] |
| H69AR | Small-cell lung cancer (MDR) | 3 µM | 1-12 hours | p-JNK Levels | Time-dependent increase | [1][9] |
| H69 | Small-cell lung cancer | - | 48 hours | Cytotoxicity (LC50) | 2.3 µM | [1] |
| GLC4 | Small-cell lung cancer | 10 µM | 24 hours | Apoptosis | Chromatin condensation observed | [7] |
| HepG2 | Hepatocellular carcinoma | 10 µM | 24 hours | Apoptosis | Chromatin condensation observed | [7] |
| MCF-7/ADR | Breast cancer (MDR) | 0.5 µM (+ Adriamycin) | - | Apoptosis | Increased cleaved PARP | [10] |
| U-2 OS | Osteosarcoma | - | 48 hours | Cytotoxicity (IC50) | 0.9 µM | [8] |
Detailed Experimental Protocols
Protocol 1: Assessment of Apoptosis by Hoechst Staining
This method identifies apoptotic cells based on nuclear morphology changes like chromatin condensation and fragmentation.[6][7]
-
Cell Seeding: Plate cells on coverslips in a 12-well plate or in a 96-well imaging plate at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the intended duration (e.g., 9, 12, or 24 hours). Include an untreated control and a vehicle (e.g., DMSO) control.
-
Staining:
-
Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Add Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Imaging: Wash cells twice with PBS. Mount coverslips onto slides with a drop of mounting medium. Visualize cells using a fluorescence microscope. Apoptotic nuclei will appear condensed, fragmented, and brightly stained, while normal nuclei will be larger with diffuse, pale staining.
-
Quantification: Count the number of apoptotic and total cells in several random fields of view to calculate the percentage of apoptosis.
Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
This is a standard method to quantitatively distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 14. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
NBDHEX stability in cell culture media
Welcome to the Technical Support Center for NBD-labeled compounds. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols related to the stability and use of NBD-labeled probes in cell culture media, with a primary focus on the widely used lipid probe, NBD C6-Ceramide .
A Note on Nomenclature: "NBDHEX"
The term "this compound" can be ambiguous. In scientific literature, it most commonly refers to 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol , a potent inhibitor of Glutathione S-transferase (GSTP1-1) investigated for its anticancer properties.[1][2][3] However, researchers often use similar shorthand for other NBD-labeled molecules with six-carbon (hexanoyl) chains.
This guide will focus on NBD C6-Ceramide (N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine), a fluorescent lipid analog used to study sphingolipid transport and to label the Golgi apparatus in live cells.[4][5] The principles of fluorophore stability and handling discussed here are broadly applicable to other NBD-labeled probes.
Frequently Asked Questions (FAQs)
Q1: What is NBD C6-Ceramide and what is its primary application?
NBD C6-Ceramide is a fluorescent analog of natural ceramide. Its key features are:
-
Structure: A short-chain (C6) ceramide attached to a green fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore.[4]
-
Function: It is cell-permeable and used as a probe to visualize the Golgi apparatus in live and fixed cells.[5] It also serves as a substrate to study the transport and metabolism of sphingolipids, as it is converted into fluorescent sphingomyelin and glucosylceramide within the cell.[6][7]
Q2: What are the main factors that affect the stability of NBD C6-Ceramide in cell culture experiments?
Several factors can compromise the stability and performance of NBD C6-Ceramide:
-
Photobleaching: The NBD fluorophore is susceptible to fading upon prolonged or high-intensity light exposure during fluorescence microscopy. It is crucial to minimize exposure time and use the lowest possible excitation intensity.[8][9]
-
Cellular Metabolism: Once inside the cell, NBD C6-Ceramide is actively metabolized, primarily in the Golgi, into other fluorescent lipids like NBD-sphingomyelin and NBD-glucosylceramide.[7][10] This can alter the probe's localization over time.
-
Environmental Sensitivity: The NBD fluorophore's emission spectrum and quantum yield are sensitive to the polarity of its local environment. It is weakly fluorescent in aqueous media like the cell culture medium itself but fluoresces brightly when incorporated into hydrophobic lipid membranes.[11][12]
-
Chemical Stability: Like many fluorescent probes, prolonged incubation in aqueous media at 37°C can lead to gradual degradation. Experiments should be designed to be as short as feasible.
Q3: How should I prepare and store NBD C6-Ceramide stock solutions?
Proper storage is critical to maintain the probe's integrity.
-
Storage Temperature: Store the solid compound and stock solutions at -20°C or lower.[6][13] Some suppliers guarantee stability for up to two years at -80°C.[3]
-
Protection from Light: NBD compounds are light-sensitive. Store vials in the dark (e.g., wrapped in foil) and minimize light exposure during handling.[4]
-
Solvent: NBD C6-Ceramide is soluble in organic solvents like DMSO, ethanol, and chloroform.[4][6] Prepare a concentrated stock solution (e.g., 1-10 mM) in a high-quality, anhydrous solvent.
-
Working Solution: For experiments, the stock solution is typically complexed with fatty acid-free Bovine Serum Albumin (BSA) in a physiological buffer (like PBS) before being diluted into the cell culture medium.[7] This improves its solubility and delivery to the cells.
Troubleshooting Guide
Problem: My fluorescent signal is very weak or absent.
| Possible Cause | Solution |
| Probe Degradation | The probe may have degraded due to improper storage (exposure to light, moisture, or wrong temperature). Use a fresh vial or perform a small-scale positive control experiment to confirm functionality.[4] |
| Insufficient Concentration | The working concentration may be too low. Typical concentrations range from 2-10 µM. Optimize the concentration for your specific cell type and experimental conditions.[7] |
| Incorrect Microscope Settings | Ensure you are using the correct filter set for the NBD fluorophore (Excitation/Emission ≈ 466/536 nm in methanol).[4] Check that the light source is properly aligned and the objective is clean.[8][9] |
| Cell Health | Unhealthy or dead cells will not uptake or process the lipid probe correctly. Ensure your cells are healthy and in the logarithmic growth phase. |
Problem: I'm observing high background fluorescence.
| Possible Cause | Solution |
| Excess Probe | Too high a concentration of the probe can lead to non-specific membrane staining and high background. Reduce the working concentration. |
| Insufficient Washing | Unbound probe remaining in the medium or loosely attached to the cell surface can increase background. Perform thorough wash steps with fresh medium or buffer.[14] |
| Back-Exchange Not Performed | A "back-exchange" step is often used to remove the probe from the plasma membrane, enhancing the signal from intracellular compartments like the Golgi. After labeling, incubate cells with a solution containing fatty acid-free BSA (e.g., 1-5% w/v) to extract the probe from the outer leaflet of the plasma membrane.[15] |
| Media Autofluorescence | Some culture media components, like phenol red and riboflavin, are autofluorescent. For imaging, use a phenol red-free medium and consider using a specialized imaging buffer.[8] |
Problem: The fluorescent signal fades very quickly during imaging (Photobleaching).
| Possible Cause | Solution |
| Excessive Light Exposure | The NBD fluorophore is being destroyed by the excitation light.[9] |
| 1. Reduce Excitation Intensity: Use neutral density (ND) filters or lower the laser power to the minimum level required for a good image. | |
| 2. Minimize Exposure Time: Use the shortest possible camera exposure time. Avoid continuous illumination; use the shutter to block the light path when not actively acquiring an image. | |
| 3. Use Antifade Reagents: For fixed cells, use a mounting medium containing an antifade reagent to preserve the signal. |
Problem: The staining pattern is diffuse and not localized to the Golgi.
| Possible Cause | Solution |
| Incorrect Incubation Time | If the incubation time is too short, the probe may not have had time to traffic to the Golgi. If it's too long, it may have been metabolized and trafficked to other locations or even out of the cell.[10] Optimize the incubation time (typically 30-60 minutes).[5][15] |
| Cellular Metabolism | The probe has been converted to other lipids (e.g., NBD-sphingomyelin) which are then trafficked to other locations like the plasma membrane.[7] This is an expected outcome of the experiment. If you need to specifically inhibit this, pharmacological agents may be required, but this alters the biological process being studied. |
| Fixation Issues | If using fixed cells, the fixation/permeabilization protocol may have disrupted the Golgi structure. Optimize your fixation method. Some protocols recommend staining live cells before fixation.[4] |
Quantitative Data and Properties
The following table summarizes key quantitative information for NBD C6-Ceramide.
| Parameter | Value | Reference(s) |
| Full Chemical Name | N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine | [4] |
| Molecular Weight | 575.74 g/mol | [4] |
| Excitation Maximum | ~466 nm (in Methanol) | [4][5] |
| Emission Maximum | ~536 nm (in Methanol) | [4][5] |
| Recommended Solvent | DMSO, Chloroform, Ethanol | [4][6] |
| Long-Term Storage | -20°C or below; Protect from light | [6][13] |
| Guaranteed Shelf Life | ≥ 4 years (when stored properly as a solid at -20°C) | [6] |
| Typical Working Conc. | 2 - 10 µM | [7] |
| Typical Incubation Time | 30 - 60 minutes | [5][15] |
Experimental Protocols
Protocol 1: Labeling the Golgi Apparatus in Live Cells
This protocol is a general guideline for labeling the Golgi apparatus in adherent mammalian cells.
Materials:
-
NBD C6-Ceramide stock solution (e.g., 5 mM in DMSO)
-
Fatty acid-free BSA
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Complete cell culture medium (phenol red-free medium recommended for imaging)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare NBD/BSA Complex: a. In a microfuge tube, add the required volume of NBD C6-Ceramide stock solution. b. Evaporate the solvent using a stream of nitrogen gas or a vacuum concentrator. c. Resuspend the lipid film in ethanol (e.g., 20 µL for 10 nmol of lipid).[7] d. Add this ethanolic solution to a pre-warmed (37°C) solution of fatty acid-free BSA in HBSS (e.g., 1 mL of 0.34 mg/mL BSA).[7] Vortex thoroughly. The final concentration of this complex might be around 100 µM. Store on ice for immediate use or at -20°C for short-term storage.
-
Cell Preparation: a. Grow cells to a suitable confluency (~60-80%) on glass-bottom dishes. b. Just before labeling, wash the cells twice with pre-warmed serum-free medium.
-
Cell Labeling: a. Dilute the NBD/BSA complex into pre-warmed complete culture medium to achieve the final desired concentration (e.g., 5 µM). b. Remove the wash medium from the cells and add the NBD-containing medium. c. Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[5]
-
Washing and Back-Exchange (Optional but Recommended): a. To enhance the Golgi-specific signal, remove the labeling medium and wash the cells twice with cold (4°C) HBSS. b. Incubate the cells with a cold medium containing 1-5% (w/v) fatty acid-free BSA for 30 minutes on ice.[15] This step removes the probe from the plasma membrane.
-
Imaging: a. Wash the cells twice more with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS). b. Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore.
Protocol 2: Assessing Metabolic Conversion by Thin-Layer Chromatography (TLC)
This protocol allows you to determine the extent to which NBD C6-Ceramide has been converted into other sphingolipids.
Procedure:
-
Label cells as described in Protocol 1 (steps 1-3).
-
After incubation, place the dish on ice and wash the cells three times with ice-cold PBS.
-
Lipid Extraction: a. Scrape the cells into 1 mL of ice-cold PBS and transfer to a glass tube. b. Add 2 mL of chloroform and 1 mL of methanol. Vortex vigorously for 1 minute. c. Centrifuge at 1,000 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Sample Preparation: a. Dry the extracted lipids under a stream of nitrogen gas. b. Resuspend the lipid film in a small, known volume (e.g., 50 µL) of chloroform:methanol (2:1, v/v).
-
Thin-Layer Chromatography: a. Spot the resuspended lipid extract onto a silica TLC plate. Also spot standards for NBD C6-Ceramide, NBD-Sphingomyelin, and NBD-Glucosylceramide if available. b. Develop the plate in a TLC tank containing a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v). c. After the solvent front reaches the top, remove the plate and allow it to air dry completely.
-
Analysis: a. Visualize the fluorescent spots under a UV lamp. b. The different NBD-labeled lipids will have separated based on their polarity, allowing you to qualitatively or quantitatively assess the metabolic conversion of the initial probe.[10]
Visualizations
Caption: Experimental workflow for labeling live cells with NBD C6-Ceramide.
References
- 1. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nitrobenzoxadiazole Derivative this compound Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Troubleshooting [evidentscientific.com]
- 9. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 10. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. C6-NBD-ceramide, fluorescent sphingosine analog (CAS 86701-10-2) | Abcam [abcam.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
NBDHEX Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent, mechanism-based inhibitor of Glutathione S-Transferases (GSTs), particularly the Pi class isoform (GSTP1-1) and the Mu class isoform (GSTM2-2).[1][2] It acts as a suicide substrate by forming a stable σ-complex with GST-bound glutathione (GSH), leading to the inactivation of the enzyme.[1] This inhibition disrupts the interaction between GSTP1-1 and key signaling proteins like c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2), leading to the activation of the JNK and p38 MAPK signaling pathways, which in turn can induce apoptosis and cell cycle arrest.[3][4][5]
Q2: My results show cytotoxicity in a multidrug-resistant (MDR) cell line that overexpresses P-glycoprotein (P-gp) or MRP1. Is this an off-target effect?
A2: Not necessarily. While unexpected for many cytotoxic compounds, this compound has been shown to overcome P-gp and MRP1-mediated multidrug resistance.[1][6] This is because this compound is not a substrate for these export pumps, allowing it to accumulate within resistant cells and exert its cytotoxic effects.[5][6][7] Therefore, observing activity in these cell lines is a known characteristic of this compound.
Q3: I am observing different cell death phenotypes (e.g., apoptosis vs. necrosis) in different cell lines treated with this compound. Why is this happening?
A3: This is a documented phenomenon with this compound and may be related to the specific cellular context rather than a classical "off-target" effect. For example, in small-cell lung cancer (SCLC) cell lines, this compound was found to trigger caspase-dependent apoptosis in the multidrug-resistant H69AR cells, while inducing a necrotic phenotype in the parental H69 cells.[6] This difference was associated with lower expression of the anti-apoptotic protein Bcl-2 in the H69AR cells, making them more susceptible to apoptosis.[6] The specific signaling pathway activated can also differ; JNK and c-Jun activation were linked to apoptosis in H69AR cells, whereas glutathione oxidation and p38 MAPK activation were observed in this compound-treated H69 cells.[6]
Q4: Could this compound be interacting with proteins other than GSTs in my experimental system?
A4: Yes, this is a possibility. A study on the malaria parasite Plasmodium falciparum revealed that this compound can form covalent adducts with specific cysteine residues on several parasite proteins, not just GST.[2] This suggests that this compound has the potential to interact with other proteins containing reactive cysteine residues, which could lead to off-target effects. Identifying these potential off-target proteins in your specific model system may require further proteomic analysis.
Q5: I've observed changes in autophagy markers in my this compound-treated cells. Is this a known effect?
A5: Yes, this compound has been identified as a late-phase autophagy inhibitor.[8] This effect is linked to the activation of the JNK signaling pathway.[5] Therefore, alterations in autophagic flux are a potential consequence of this compound treatment and should be considered when interpreting your results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variability in IC50/LC50 values across different cell lines. | This compound shows varying potency against different GST isoforms (e.g., higher affinity for GSTM2-2 than GSTP1-1).[1] Cellular expression levels of these isoforms, as well as the status of downstream signaling pathways (JNK, p38), can influence sensitivity. | 1. Quantify the expression levels of GSTP1-1 and GSTM2-2 in your cell lines. 2. Assess the basal activation state of the JNK and p38 MAPK pathways. |
| Unexpected cell death mechanism (e.g., necrosis instead of apoptosis). | The cellular context, including the expression of anti-apoptotic proteins like Bcl-2, can dictate the cell death modality.[6] | 1. Analyze the expression of key apoptosis-regulating proteins (e.g., Bcl family members). 2. Use specific inhibitors of apoptosis (e.g., caspase inhibitors) and necroptosis to dissect the cell death pathway. |
| This compound appears less effective than expected in vivo. | While this compound has shown in vivo efficacy, factors such as bioavailability, metabolism, and tumor microenvironment can influence its activity.[8][9] | 1. Optimize the dosing regimen and route of administration. 2. Consider combination therapy, as this compound has been shown to sensitize cancer cells to other chemotherapeutic agents like adriamycin.[9] |
| Changes in cellular redox state unrelated to GST inhibition. | This compound treatment can lead to glutathione oxidation.[6] Additionally, direct activation of p38 through imbalance of the intracellular redox state has been proposed.[3][4] | 1. Measure intracellular reactive oxygen species (ROS) levels. 2. Assess the ratio of reduced to oxidized glutathione (GSH/GSSG). |
Quantitative Data Summary
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | GSTP1-1 | 0.80 µmol/L | [1] |
| GSTM2-2 | < 0.01 µmol/L | [1] | |
| GSTA1-1 | 25 x 10⁻⁶ M | [10] | |
| Plasmodium falciparum GST | ~100-fold higher than human GSTP1-1 | [2] | |
| LC50 (48h treatment) | GLC4 (SCLC) | 1.4 ± 0.2 x 10⁻⁶ M | [10] |
| K562 (Leukemia) | 1.5 ± 0.1 x 10⁻⁶ M | [10] | |
| HepG2 (Hepatoma) | 2.9 ± 0.3 x 10⁻⁶ M | [10] | |
| H69 (SCLC) | 2.3 ± 0.6 µmol/L | [11] | |
| H69AR (SCLC, MRP1-overexpressing) | 4.5 ± 0.9 µmol/L | [11] |
Key Experimental Protocols
Protocol 1: Determination of this compound IC50 for GST Activity
-
Reagents: Purified recombinant GST enzyme (e.g., GSTP1-1), 1-chloro-2,4-dinitrobenzene (CDNB), reduced glutathione (GSH), this compound, potassium phosphate buffer.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add increasing concentrations of this compound to the reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5).
-
Add a constant amount of GST enzyme to each well.
-
Initiate the reaction by adding GSH and CDNB.
-
Monitor the rate of formation of the GSH-CDNB conjugate by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of JNK and p38 MAPK Activation
-
Reagents: Cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Culture cells to the desired confluency and treat with this compound for various time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Nitrobenzoxadiazole Derivative this compound Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Apoptosis | Autophagy | Glutathione Peroxidase | TargetMol [targetmol.com]
Technical Support Center: NBDHEX and Glutathione S-Transferases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NBDHEX to study its differential affinity for Glutathione S-Transferase (GST) isoforms GSTP1-1 and GSTM2-2.
Frequently Asked Questions (FAQs)
Q1: What is the reported difference in affinity of this compound for GSTP1-1 versus GSTM2-2?
This compound exhibits a significantly higher affinity for GSTM2-2 compared to GSTP1-1. This is evident from the reported IC50 values, which are substantially lower for GSTM2-2.[1]
Q2: What is the primary mechanism of this compound inhibition of GST enzymes?
This compound acts as a suicide substrate or mechanism-based inhibitor.[2][3] It forms a stable intermediate σ-complex with glutathione (GSH) within the active site of the GST enzyme, leading to its inactivation.[1][2]
Q3: What is the structural basis for the differential affinity of this compound for GSTP1-1 and GSTM2-2?
The differential affinity arises from structural differences in the H-site (the substrate-binding site) of the two enzymes.[1][4] A key difference is the presence of an isoleucine residue (Ile104) in GSTP1-1, which is replaced by a less bulky alanine in the corresponding position in GSTM2-2.[1] This allows this compound to adopt a different, higher-affinity binding orientation in the active site of GSTM2-2.[1][4]
Q4: How does this compound binding impact cellular signaling?
Inhibition of GSTP1-1 by this compound can induce apoptosis by disrupting the interaction between GSTP1-1 and c-Jun N-terminal kinase (JNK).[1][5] Under normal conditions, GSTP1-1 sequesters and inhibits JNK.[5] this compound-mediated inhibition of GSTP1-1 leads to the release and activation of JNK, triggering the apoptotic signaling cascade.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound solubility | This compound and its analogs can have low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous buffers immediately before use. For certain assays, the inclusion of a non-ionic surfactant like Triton X-100 may be necessary, but be aware that this can influence apparent binding affinities.[2] |
| Variability in binding affinity measurements | The presence and concentration of GSH can significantly impact this compound binding, as it is required for the formation of the inhibitory σ-complex. | Ensure consistent and appropriate concentrations of GSH in your assay buffer for experiments investigating the inhibitory mechanism. For direct binding studies, be aware that this compound can bind to GSTP1-1 even in the absence of GSH, although the affinity and mode of interaction may differ.[2] |
| Unexpectedly low inhibition of GSTP1-1 | The specific polymorphic variant of GSTP1-1 being used can affect this compound affinity. For example, variants with smaller amino acids at position 104 (e.g., Val or Ala) show higher affinity for this compound than the wild-type (Ile104).[1] | Sequence verify your GSTP1-1 construct to confirm the residue at position 104. Be mindful of this polymorphism when comparing your results to the literature. |
| Difficulty reproducing crystal structures | Co-crystallization of GSTP1-1 with both GSH and this compound can be challenging and may yield poor-quality crystals. | Consider a soaking approach where crystals of the GSTP1-1/GSH complex are grown first and then soaked in a solution containing this compound.[1] |
Quantitative Data Summary
The following tables summarize the reported binding and inhibition data for this compound with GSTP1-1 and GSTM2-2.
Table 1: Inhibitory Potency (IC50) of this compound
| Enzyme | IC50 (µM) | Reference |
| GSTP1-1 | 0.80 | [1] |
| GSTM2-2 | < 0.01 | [1] |
Table 2: Dissociation Constants (Kd) for this compound and GSTP1-1 Variants
| Enzyme Variant | Kd (µM) | Conditions | Reference |
| GSTP1-1/Ile104 (Wild-Type) | 0.90 ± 0.08 | Fluorescence Quenching | [1] |
| GSTP1-1/Val104 | 0.26 ± 0.07 | Fluorescence Quenching | [1] |
| GSTP1-1/Ala104 | 0.21 ± 0.06 | Fluorescence Quenching | [1] |
| GSTP1-1 (σ-complex with GSH) | 0.001 (10⁻⁹ M) | Mechanism-based inhibition | [2] |
Experimental Protocols
1. Determination of Binding Affinity by Intrinsic Fluorescence Quenching
This method measures the decrease in the intrinsic tryptophan fluorescence of the GST protein upon binding of this compound.
-
Materials:
-
Purified GSTP1-1 or GSTM2-2 protein
-
This compound stock solution (in DMSO)
-
Assay Buffer: 0.1 M potassium phosphate, pH 6.5, containing 1 mM GSH
-
Single photon counting spectrofluorometer
-
-
Procedure:
-
Set the excitation wavelength to 295 nm and the emission wavelength to 340 nm.[1]
-
Equilibrate a solution of the GST enzyme (e.g., 4 µM) in the assay buffer at 25°C in a quartz cuvette.[1]
-
Record the initial fluorescence intensity.
-
Make successive additions of small aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the signal to stabilize before recording the fluorescence intensity.
-
Correct the fluorescence data for inner filter effects.[1]
-
Plot the change in fluorescence (ΔF) against the this compound concentration and fit the data to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).[1]
-
2. Spectrophotometric Analysis of σ-Complex Formation
This protocol monitors the formation of the this compound-GSH σ-complex, which has a distinct absorbance spectrum.
-
Materials:
-
Purified GSTP1-1 or GSTM2-2 protein
-
This compound stock solution
-
GSH solution
-
Assay Buffer: 0.1 M potassium phosphate, pH 6.5
-
UV-visible spectrophotometer
-
-
Procedure:
-
Prepare a solution of this compound (e.g., 50 µM) and GSH (e.g., 1 mM) in the assay buffer.[1]
-
Record the UV-visible spectrum of this solution at 25°C.[1][7]
-
Add the GST enzyme (e.g., to a final concentration of 100 µM) to the cuvette.[1]
-
Immediately record the spectrum again and monitor any time-dependent spectral changes, which indicate the formation of the σ-complex. The complex with GSTP1-1 variants shows an absorption peak around 344-350 nm.[3]
-
Visualizations
This compound Mechanism of Action and JNK Pathway Activation
Caption: Mechanism of this compound-induced apoptosis via GSTP1-1 inhibition and JNK activation.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for fluorescence-based determination of this compound binding affinity to GSTs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
NBDHEX Metabolism in Human Liver Microsomes: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro metabolism of 6-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX) in human liver microsomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental process.
| Question | Answer |
| Why is my this compound not showing any metabolism in the assay? | There are several potential reasons: 1) Inactive Microsomes: Ensure that the human liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. It is advisable to test the activity of the microsomes with a known positive control substrate. 2) Missing Cofactors: The metabolism of this compound by cytochrome P450 enzymes is dependent on the presence of NADPH.[4] Check that the NADPH regenerating system was added to the incubation mixture and is not expired. 3) Low Substrate Concentration: The concentration of this compound may be below the limit of detection of your analytical method. 4) Incorrect Incubation Time: For compounds with low clearance, longer incubation times may be necessary to observe significant substrate depletion.[1] However, be aware that enzyme activity can decrease over extended periods.[2] |
| I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause? | Extraneous peaks can arise from several sources: 1) Contaminated Solvents or Reagents: Use high-purity solvents and freshly prepared buffers to minimize contamination. 2) Sample Carryover: Implement a robust wash step between sample injections on your chromatography system to prevent carryover from previous runs. 3) Non-enzymatic Degradation: this compound may be unstable under certain pH or light conditions. Include a control incubation without microsomes to assess the non-enzymatic stability of the compound. |
| The variability between my replicate experiments is too high. How can I improve reproducibility? | High variability can be addressed by: 1) Consistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the microsomal suspension and the test compound. 2) Thorough Mixing: Gently vortex or mix the incubation tubes to ensure a homogenous reaction mixture. 3) Temperature Control: Maintain a constant temperature of 37°C throughout the incubation period using a calibrated water bath or incubator. 4) Standardized Quenching: Stop the reaction consistently at each time point by adding a cold organic solvent, such as acetonitrile, and vortexing immediately. |
| How do I quantify the amount of this compound and its metabolites? | Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[5][6] A standard curve of the parent compound (this compound) and any available metabolite standards should be prepared in the same matrix as the samples to ensure accurate quantification. If a standard for a metabolite is not available, its concentration can be estimated relative to the parent compound, assuming a similar response factor. |
| What are the key parameters to determine from a microsomal stability assay? | The primary parameters are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[7][8] The half-life is the time it takes for 50% of the parent compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. These values are crucial for predicting in vivo pharmacokinetic properties.[9] |
Data Presentation
| Parameter | Value | Unit | Interpretation |
| In Vitro Half-life (t1/2) | User Determined | min | A shorter half-life indicates more rapid metabolism. |
| Intrinsic Clearance (CLint) | User Determined | µL/min/mg protein | A higher CLint value suggests a greater capacity of the liver to metabolize the compound. |
| Metabolite Formation | Peak M (Carboxylic Acid) | % Area | The primary metabolite observed is the carboxylic acid resulting from the oxidation of the primary alcohol moiety of this compound.[4] |
Note: The values in this table are placeholders. Experimental determination is required for accurate assessment.
Detailed Methodologies
This section provides a detailed protocol for a typical this compound metabolic stability assay using human liver microsomes.
Protocol: this compound Metabolic Stability Assay in Human Liver Microsomes
1. Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
-
This compound Stock Solution (10 mM): Dissolve this compound in an appropriate organic solvent (e.g., DMSO).
-
Human Liver Microsomes (20 mg/mL stock): Thaw a vial of pooled human liver microsomes on ice.
-
NADPH Regenerating System Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation Procedure:
-
In a microcentrifuge tube, combine 50 mM phosphate buffer (pH 7.4), and human liver microsomes (final concentration 0.5 mg/mL).
-
Add the this compound working solution to the mixture to achieve the desired final concentration (e.g., 1 µM or 10 µM).[4]
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution (final concentration of NADPH, 0.5 mM).[4]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
3. Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to stop the reaction and precipitate the proteins.
-
Vortex the tube vigorously.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
4. Analytical Method (LC-MS/MS):
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.
-
Monitor for the appearance of the primary metabolite, the carboxylic acid derivative of this compound.[4]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL) .
Visualizations
Experimental Workflow for this compound Microsomal Stability Assay
Caption: Workflow for this compound metabolism assay in human liver microsomes.
Metabolic Pathway of this compound by Cytochrome P450 Enzymes
While the specific cytochrome P450 isozymes responsible for this compound metabolism have not been definitively identified in the reviewed literature, the primary metabolic pathway involves the oxidation of the terminal alcohol to a carboxylic acid. This is a common phase I metabolic reaction catalyzed by CYP enzymes.[4]
Caption: this compound oxidation to its carboxylic acid metabolite by CYP450.
References
- 1. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate depletion approach for determining in vitro metabolic clearance: time dependencies in hepatocyte and microsomal incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. The prediction of human clearance from hepatic microsomal metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
NBDHEX: A Targeted Approach to Overcoming Cisplatin Resistance in Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
Cisplatin remains a cornerstone of chemotherapy for a wide range of solid tumors. However, the development of cisplatin resistance is a major clinical challenge, often leading to treatment failure. This guide provides a comprehensive comparison of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a promising agent designed to overcome cisplatin resistance, with other emerging therapeutic strategies. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms to inform preclinical and clinical research.
This compound: Mechanism of Action and Efficacy
This compound is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in cisplatin-resistant cancer cells.[1][2][3] GSTP1-1 contributes to resistance by catalyzing the conjugation of cisplatin to glutathione (GSH), leading to its detoxification and efflux from the cell.[3] this compound effectively circumvents this by acting as a suicide substrate for GSTs, forming a stable complex with GST-bound GSH and inactivating the enzyme.[4]
Beyond enzymatic inhibition, this compound also induces apoptosis by disrupting the interaction between GSTP1-1 and c-Jun N-terminal kinase (JNK), a key regulator of the apoptotic cascade.[3][4][5] This dissociation leads to the activation of the JNK signaling pathway, promoting programmed cell death in cancer cells.[5][6]
A novel hybrid prodrug, this compound-DN604, combines the GSTP1-1 inhibitory action of this compound with a Pt(IV) moiety. This dual-action molecule has shown potent antitumor activity in cisplatin-resistant lung squamous cell carcinoma models, both in vitro and in vivo.[7] this compound-DN604 appears to overcome resistance through multiple mechanisms, including the induction of DNA damage and apoptosis.[7][8]
Comparative Analysis of Cisplatin Resistance Reversal Strategies
Several alternative strategies are being explored to overcome cisplatin resistance. This guide focuses on two prominent examples for comparison with this compound: Panobinostat, a histone deacetylase (HDAC) inhibitor, and the targeted silencing of ATP7B, a copper-transporting ATPase, using small interfering RNA (siRNA).
| Strategy | Primary Target | Mechanism of Action in Cisplatin Resistance |
| This compound | Glutathione S-transferase P1-1 (GSTP1-1) | Inhibits cisplatin detoxification by GSTP1-1; Induces apoptosis via JNK pathway activation.[1][3][4][5] |
| Panobinostat | Histone Deacetylases (HDACs) | Reverses epigenetic changes associated with resistance; Can resensitize ACTL6A-overexpressing cells to cisplatin. |
| ATP7B siRNA | ATP7B (Copper Transporter) | Reduces efflux of cisplatin from cancer cells.[9] |
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and comparator agents in cisplatin-sensitive and -resistant cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Reference |
| H69 | Small Cell Lung Cancer | Sensitive | 2.3 | [10] |
| H69AR | Small Cell Lung Cancer | Adriamycin-Resistant | 4.5 | [10] |
| GLC4 | Lung Cancer | - | 1.4 ± 0.2 | [11] |
| K562 | Leukemia | - | 1.5 ± 0.1 | [11] |
| HepG2 | Liver Cancer | - | 2.9 ± 0.3 | [11] |
| U-2OS & Saos-2 Variants | Osteosarcoma | Cisplatin, Doxorubicin, or Methotrexate-Resistant | Active on the vast majority | [1][12] |
Table 2: IC50 Values of Panobinostat in Cisplatin-Sensitive and -Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Profile | Panobinostat IC50 (nM) | Reference |
| NCCIT-P | Testicular Germ Cell Tumor | Cisplatin-Sensitive | Low nanomolar range | [13][14] |
| NCCIT-R | Testicular Germ Cell Tumor | Cisplatin-Resistant | Low nanomolar range | [13][14] |
| 2102Ep-P | Testicular Germ Cell Tumor | Cisplatin-Sensitive | Low nanomolar range | [13][14] |
| 2102Ep-R | Testicular Germ Cell Tumor | Cisplatin-Resistant | Low nanomolar range | [13][14] |
| NT2-P | Testicular Germ Cell Tumor | Cisplatin-Sensitive | Low nanomolar range | [13][14] |
| NT2-R | Testicular Germ Cell Tumor | Cisplatin-Resistant | Low nanomolar range | [13][14] |
| H23 | Non-Small Cell Lung Cancer | - | 14 - 30 | [15] |
| A549 | Non-Small Cell Lung Cancer | - | 14 - 30 | [15] |
| SK-N-AS | Neuroblastoma | - | 27.4 | [16] |
| SK-N-DZ | Neuroblastoma | - | 21.9 | [16] |
| SK-N-SH | Neuroblastoma | - | 72.3 | [16] |
| SK-N-BE(2) | Neuroblastoma | - | 75.4 | [16] |
Table 3: Effect of ATP7B Silencing on Cisplatin IC50
| Cell Line | Cancer Type | Treatment | Cisplatin IC50 Reduction | Reference |
| A2780-CP20 | Ovarian Carcinoma | ATP7B siRNA | 2.5-fold | [9] |
| RMG2 | Ovarian Carcinoma | ATP7B siRNA | 2.5-fold | [9] |
| SKOV3ip1 | Ovarian Carcinoma | ATP7B ASODN | Decreased from 126.63 to 80.90 µM | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][18][19]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]
-
Treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin) and incubate for the desired period (e.g., 48 or 72 hours).[20]
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[20]
-
Remove the MTT solution, and add 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][20]
-
Incubate the plate at 37°C for 15 minutes with shaking.[20]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
Apoptosis Assay (Annexin V Staining)
Principle: This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[1]
Protocol:
-
Induce apoptosis in cells using the desired treatment.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with 1X PBS and then with 1X Binding Buffer.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[7]
-
Incubate for 10-15 minutes at room temperature in the dark.[7]
-
Add PI to the cell suspension just before analysis.
-
Analyze the cells by flow cytometry.[1]
Glutathione S-Transferase (GST) Activity Assay
Principle: This assay measures the enzymatic activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The reaction product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to the GST activity.[21]
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Prepare an assay cocktail containing PBS (pH 6.5), 100 mM CDNB, and 100 mM GSH.[21]
-
Add 900 µL of the assay cocktail to a cuvette and incubate at 30°C for 5 minutes.[21]
-
Add 100 µL of the cell lysate to the cuvette and mix.
-
Measure the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.[21]
-
Calculate the GST activity based on the rate of change in absorbance, using the molar extinction coefficient of the product.[21]
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in cisplatin resistance and how this compound intervenes.
Caption: Mechanism of Cisplatin Action and Resistance.
Caption: this compound Overcomes Cisplatin Resistance.
Caption: Experimental Workflow.
Conclusion
This compound represents a promising therapeutic agent for overcoming cisplatin resistance in cancer cells. Its dual mechanism of inhibiting GSTP1-1 and activating the JNK-mediated apoptotic pathway provides a targeted approach to resensitize tumors to cisplatin. The data presented in this guide, alongside comparisons with other strategies, underscore the potential of this compound as a standalone therapy or in combination with conventional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility in patients with cisplatin-resistant malignancies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Targeting hypoxia-mediated chemo-immuno resistance by a hybrid this compound-Pt(IV) prodrug via declining nuclear STING1-promoted AhR-CIN in human lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of ATP7B in Ovarian Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming glutathione S-transferase P1-related cisplatin resistance in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Panobinostat reduces hypoxia-induced cisplatin resistance of non-small cell lung carcinoma cells via HIF-1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Panobinostat Synergistically Enhances the Cytotoxic Effects of Cisplatin, Doxorubicin or Etoposide on High-Risk Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATP7B antisense oligodeoxynucleotides increase the cisplatin sensitivity of human ovarian cancer cell line SKOV3ipl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. home.sandiego.edu [home.sandiego.edu]
NBDHEX Analogues: A Comparative Guide to Synthesis and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and anticancer activity of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) and its analogues. This compound is a promising anticancer agent that functions by inhibiting Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme in cellular detoxification that is often overexpressed in cancer cells. This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately triggering apoptosis in cancer cells.[1] This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Anticancer Activity of this compound and Its Analogues
The cytotoxic effects of this compound and its analogues have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth or viability, are summarized below. Lower values indicate higher potency.
| Compound/Analogue | Cancer Cell Line | IC50 / LC50 (µM) | Reference(s) |
| This compound | GLC4 (Lung Cancer) | 1.4 ± 0.2 | [2] |
| K562 (Leukemia) | 1.5 ± 0.1 | [2] | |
| HepG2 (Liver Cancer) | 2.9 ± 0.3 | [2] | |
| U-2OS (Osteosarcoma) | Varies by resistance | [3] | |
| Saos-2 (Osteosarcoma) | Varies by resistance | [3] | |
| MC3181 | Tumor Spheroids | IC50 values determined | [4] |
| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | [5] |
| PC-3 (Pancreatic Cancer) | 10 - 50 | [5] | |
| HepG2 (Liver Cancer) | 10 - 50 | [5] | |
| HCT116 (Colon Cancer) | 22.4 | [5] | |
| Compound 2 | HTB-26 (Breast Cancer) | 10 - 50 | [5] |
| PC-3 (Pancreatic Cancer) | 10 - 50 | [5] | |
| HepG2 (Liver Cancer) | 10 - 50 | [5] | |
| HCT116 (Colon Cancer) | 0.34 | [5] |
Synthesis of this compound and Its Analogues
The synthesis of this compound and its analogues generally involves the nucleophilic substitution of a leaving group on the 7-nitro-2,1,3-benzoxadiazole (NBD) core with a thiol-containing linker. Analogues with improved properties, such as enhanced water solubility and selectivity, have been developed by modifying the linker. For instance, the introduction of piperazine or morpholine moieties can enhance the pharmacological properties of the compounds.
A general synthetic scheme is presented below:
Caption: General synthetic workflow for this compound and its analogues.
Mechanism of Action: JNK Signaling Pathway Activation
This compound and its analogues exert their anticancer effects by targeting GSTP1-1. In cancer cells, GSTP1-1 can sequester and inhibit pro-apoptotic signaling proteins like JNK. By binding to GSTP1-1, this compound disrupts this interaction, leading to the release and activation of the JNK signaling cascade, which in turn promotes apoptosis.
Caption: this compound-induced activation of the JNK signaling pathway.
Experimental Protocols
Cell Viability Assays (MTT and CCK-8)
Objective: To determine the cytotoxic effects of this compound analogues on cancer cell lines.
1. Cell Seeding:
-
Culture cancer cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
2. Compound Treatment:
-
Prepare serial dilutions of this compound analogues in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate for 24, 48, or 72 hours.
3. Absorbance Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values using a dose-response curve fitting software.
Western Blot Analysis for JNK Pathway Activation
Objective: To detect the activation of JNK and its downstream targets upon treatment with this compound analogues.
1. Cell Lysis:
-
Seed and treat cells with this compound analogues as described for the viability assays.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-c-Jun) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Caption: A general experimental workflow for the synthesis and evaluation of this compound analogues.
References
Validating NBDHEX-Induced Apoptosis: A Comparative Guide to Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate apoptosis induced by 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a promising anti-cancer compound. We present supporting experimental data, detailed protocols, and visual workflows to aid in the robust assessment of this compound's pro-apoptotic efficacy.
This compound has emerged as a potent inducer of apoptosis, particularly in drug-resistant cancer cell lines.[1][2] Its mechanism of action involves the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme often overexpressed in tumor cells.[1][3] This inhibition leads to the dissociation of the GSTP1-1/c-Jun N-terminal kinase (JNK) complex, triggering the JNK signaling pathway and culminating in caspase-dependent apoptosis.[1][2][4] A critical step in validating this apoptotic pathway is the measurement of executioner caspase activity, most notably caspase-3.
Comparative Efficacy of this compound in Inducing Apoptosis and Caspase-3 Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. The tables below summarize key quantitative data from studies investigating its efficacy.
Table 1: this compound-Induced Apoptosis and Caspase-3 Activity Over Time in Leukemia Cell Lines
| Cell Line | Treatment | Time (hours) | Apoptosis (%) | Caspase-3 Activity (Fluorescence Units/min/10^6 cells) |
| CCRF-CEM | 2 µM this compound | 3 | ~10 | ~1.5 |
| 6 | ~25 | ~3.0 | ||
| 9 | ~40 | ~4.5 | ||
| CEM-VBL10 | 2 µM this compound | 3 | ~15 | ~2.5 |
| 6 | ~40 | ~5.0 | ||
| 9 | ~60 | ~7.0 | ||
| CEM-VBL100 | 2 µM this compound | 3 | ~20 | ~3.0 |
| 6 | ~50 | ~6.5 | ||
| 9 | ~75 | ~9.0 | ||
| Untreated Controls for all cell lines showed negligible levels of apoptosis and caspase-3 activity. |
Data adapted from Turella et al., J Biol Chem, 2006.[1][5] This study highlights that this compound induces a time-dependent increase in both apoptosis and caspase-3 activity. Notably, the multidrug-resistant cell lines (CEM-VBL10 and CEM-VBL100) exhibit a higher sensitivity to this compound-induced apoptosis and a more pronounced activation of caspase-3 compared to the parental CCRF-CEM cell line.[1]
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | LC50 (µM) after 48h |
| GLC4 | Small Cell Lung Cancer | 1.4 ± 0.2 |
| K562 | Chronic Myelogenous Leukemia | 1.5 ± 0.1 |
| HepG2 | Hepatocellular Carcinoma | 2.9 ± 0.3 |
Data adapted from Filomeni et al., Cancer Res, 2007.[6] The half-maximal lethal concentration (LC50) values demonstrate the potent cytotoxic effects of this compound across different cancer types.
Signaling Pathway of this compound-Induced Apoptosis
The pro-apoptotic signaling cascade initiated by this compound is a key area of investigation. The following diagram illustrates the established pathway leading to caspase-3 activation.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols: Caspase-3 Activity Assay
The validation of this compound-induced apoptosis heavily relies on the accurate measurement of caspase-3 activity. Both colorimetric and fluorometric assays are widely used.
Fluorometric Caspase-3 Activity Assay
This assay is based on the detection of a fluorescent compound released upon cleavage of a specific substrate by active caspase-3.
Principle: Active caspase-3 cleaves the substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[7][8] The fluorescence intensity, measured at an excitation of ~380 nm and an emission of ~420-460 nm, is directly proportional to the caspase-3 activity in the cell lysate.[7][8]
Protocol:
-
Cell Culture and Treatment: Plate cells at a density of 0.5-2 x 10^5 cells/well in a 96-well plate.[8] Treat cells with the desired concentration of this compound for various time points. Include untreated cells as a negative control.
-
Cell Lysis:
-
Assay Reaction:
-
Prepare a 2x reaction buffer containing Dithiothreitol (DTT).[8]
-
Add 50 µL of the 2x reaction buffer to each well containing cell lysate.
-
Add 5 µL of the Ac-DEVD-AMC substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measurement: Measure the fluorescence using a microplate reader with excitation at 380 nm and emission between 420-460 nm.[7][8]
Colorimetric Caspase-3 Activity Assay
This method relies on the spectrophotometric detection of a chromophore released by caspase-3 activity.
Principle: Active caspase-3 cleaves the peptide substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA), releasing the yellow chromophore p-nitroaniline (pNA).[9][10] The absorbance of pNA is quantified at 405 nm, and the increase in absorbance is proportional to the caspase-3 activity.[7][9][10]
Protocol:
-
Cell Culture and Lysis: Follow the same procedure as for the fluorometric assay to prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[9][11]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[7][10][11]
Experimental Workflow: Caspase-3 Activity Assay
The following diagram outlines the general workflow for performing a caspase-3 activity assay to validate this compound-induced apoptosis.
Caption: General workflow for caspase-3 activity assay.
References
- 1. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. mpbio.com [mpbio.com]
- 10. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
NBDHEX Specificity Against Different GST Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their targets is paramount. This guide provides an objective comparison of the specificity of 6-(7-nitrobenz-2-oxa-1,3-diazol-4-ylthio)hexanol (NBDHEX) against various Glutathione S-transferase (GST) isoforms, supported by experimental data and detailed methodologies.
This compound has emerged as a potent, mechanism-based inhibitor of human Glutathione S-transferases (GSTs), a superfamily of enzymes pivotal in cellular detoxification.[1] Overexpression of specific GST isoforms, particularly GSTP1-1, is frequently linked to multidrug resistance in cancer cells and the inhibition of apoptosis.[2][3] this compound not only inhibits the catalytic activity of GSTs but also disrupts key protein-protein interactions, such as the GSTP1-1/JNK complex, thereby inducing apoptosis in tumor cells.[4][5] This dual functionality makes this compound and its derivatives promising candidates for anticancer drug development.[6][7]
Comparative Inhibitory Activity of this compound
This compound exhibits differential affinity towards various GST isoforms. The following table summarizes the quantitative data on the inhibitory concentration (IC50) of this compound against different human GST isoforms.
| GST Isoform | IC50 (µM) | Reference |
| GSTP1-1 | 0.80 | [1] |
| GSTM2-2 | < 0.01 | [1] |
| PfGST (Plasmodium falciparum) | ~10.0 (approx. 100-fold higher than human GSTP1-1) | [8] |
Table 1: Comparison of this compound IC50 values against different GST isoforms. The data clearly indicates a significantly higher potency of this compound towards the Mu-class GSTM2-2 isoform compared to the Pi-class GSTP1-1. The inhibitor shows a markedly lower affinity for the GST isoform from Plasmodium falciparum.
The structural basis for this differential affinity lies in the molecular architecture of the enzyme's H-site, the substrate-binding site.[1] Crystallographic studies have revealed that this compound binds differently within the H-sites of GSTP1-1 and GSTM2-2.[1] In GSTM2-2, this compound forms a covalent σ-complex with glutathione (GSH), while in GSTP1-1, it is bound but not conjugated.[1] This difference in binding mode contributes to the higher affinity observed for GSTM2-2.
Experimental Protocols
The determination of this compound specificity against GST isoforms involves several key experimental procedures.
GST Activity Assay
The enzymatic activity of GST is commonly measured spectrophotometrically. This assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) to the thiol group of glutathione, a reaction catalyzed by GSTs. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.5), 1 mM GSH, and 1 mM CDNB.[8][9]
-
Enzyme Addition: Add a purified preparation of the specific GST isoform to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time at 25°C using a spectrophotometer.[8][10] The rate of increase in absorbance is proportional to the GST activity.
-
Inhibitor Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of this compound. The enzyme activity is measured for each inhibitor concentration, and the IC50 is calculated as the concentration of this compound that reduces the enzyme activity by 50%.
Determination of Binding Affinity by Fluorescence Quenching
The binding affinity of this compound to GST isoforms can be determined by measuring the quenching of the intrinsic tryptophan fluorescence of the protein upon inhibitor binding.
Protocol:
-
Protein Solution: Prepare a solution of the purified GST isoform in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5) in the presence of 1 mM GSH.[1]
-
Fluorescence Measurement: Excite the protein solution at 295 nm and measure the emission spectrum, with the maximum emission typically observed around 340 nm.[1]
-
Titration with this compound: Add increasing concentrations of this compound to the protein solution and record the fluorescence emission spectrum after each addition.
-
Data Analysis: The quenching of the protein's intrinsic fluorescence is used to calculate the dissociation constant (Kd) by fitting the data to a saturation binding equation.[1]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining this compound IC50 values.
Caption: this compound disrupts the GSTP1-1 mediated inhibition of apoptosis.
Conclusion
The available data robustly demonstrates that this compound is a potent inhibitor of human GSTs with marked specificity towards the GSTM2-2 isoform. This selectivity is attributed to distinct binding interactions within the active site of the different isoforms. The ability of this compound to inhibit GST activity and disrupt critical protein-protein interactions underscores its potential as a therapeutic agent in cancers characterized by GST overexpression. Further research into this compound derivatives may lead to the development of even more selective and potent inhibitors for targeted cancer therapy.[6][7][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (this compound) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting tumor antioxidant pathways with novel GSTP1/M2 inhibitors for cancer treatment | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 7. Discovery of 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol Derivatives as Glutathione Transferase Inhibitors with Favorable Selectivity and Tolerated Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nitrobenzoxadiazole Derivative this compound Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrservice.com [bmrservice.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. pubs.acs.org [pubs.acs.org]
Synergistic Anti-Cancer Effects of NBDHEX and Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining the Glutathione S-transferase P1-1 (GSTP1-1) inhibitor, NBDHEX, with the conventional chemotherapeutic agent, doxorubicin. The information presented herein is curated from preclinical studies to support further research and drug development in oncology.
Abstract
The combination of this compound and doxorubicin has demonstrated significant synergistic cytotoxicity against various cancer cell lines, including those resistant to standard chemotherapies. The primary mechanism underlying this synergy involves the inhibition of the detoxifying enzyme GSTP1-1 by this compound. This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of doxorubicin. This guide summarizes the experimental data supporting this synergistic interaction, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways and workflows.
Comparative Performance and Experimental Data
The synergistic interaction between this compound and doxorubicin has been evaluated in several cancer models, consistently demonstrating that the combination is more effective than either agent alone. This synergy allows for potentially lower, and therefore less toxic, doses of doxorubicin to achieve a significant anti-tumor effect.
Cell Viability and Cytotoxicity
Studies in adriamycin-resistant breast cancer cell lines (MCF-7/ADR) have shown that this compound can re-sensitize these cells to doxorubicin. The combination of this compound and doxorubicin significantly suppresses cell viability at doxorubicin concentrations where the drug alone has minimal effect[1].
Table 1: Synergistic Cytotoxicity of this compound and Doxorubicin in Adriamycin-Resistant Breast Cancer Cells (MCF-7/ADR)
| Treatment | Concentration | Cell Viability (% of Control) |
| Doxorubicin | 12.5 µM | ~80% |
| This compound | 0.5 µM | ~95% |
| Doxorubicin + this compound | 12.5 µM + 0.5 µM | ~50% |
Data extrapolated from graphical representations in the cited literature. Actual values may vary.
Induction of Apoptosis
The enhanced cytotoxicity of the this compound and doxorubicin combination is largely attributed to a significant increase in apoptosis. Western blot analysis in adriamycin-resistant breast cancer cells revealed a marked increase in the levels of cleaved PARP, a key indicator of apoptosis, in cells treated with the combination compared to those treated with doxorubicin alone[1].
Table 2: Apoptosis Induction by this compound and Doxorubicin
| Treatment | Cell Line | Apoptotic Marker | Result |
| Doxorubicin | MCF-7/ADR | Cleaved PARP | Moderate increase |
| This compound | MCF-7/ADR | Cleaved PARP | Minimal increase |
| Doxorubicin + this compound | MCF-7/ADR | Cleaved PARP | Significant increase |
Mechanism of Synergistic Action: Signaling Pathways
The synergy between this compound and doxorubicin is rooted in their complementary mechanisms of action, converging on the induction of apoptosis. This compound's primary role is to disable a key cellular defense mechanism against chemotherapeutic agents, thereby amplifying the efficacy of doxorubicin.
This compound: Inhibition of GSTP1-1 and JNK Activation
This compound is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). GSTP1-1 is an enzyme that plays a crucial role in cellular detoxification by conjugating glutathione to various toxic compounds, including chemotherapeutic drugs, facilitating their removal from the cell. Additionally, GSTP1-1 can directly bind to and inhibit c-Jun N-terminal kinase (JNK), a key protein in the stress-activated protein kinase (SAPK) pathway that promotes apoptosis.
By inhibiting GSTP1-1, this compound achieves two critical outcomes:
-
It prevents the detoxification and efflux of doxorubicin, increasing its intracellular concentration and DNA-damaging effects.
-
It releases JNK from its inhibitory binding to GSTP1-1, leading to the activation of the JNK signaling cascade and subsequent apoptosis.
Doxorubicin: DNA Damage and Apoptosis Induction
Doxorubicin exerts its anticancer effects primarily through two mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, interfering with DNA replication and transcription. It also inhibits topoisomerase II, an enzyme that unwinds DNA, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
The Synergistic Signaling Pathway
The combination of this compound and doxorubicin creates a scenario where cancer cells are simultaneously subjected to increased DNA damage and a disabled defense and survival mechanism. The activated JNK pathway, triggered by this compound, can amplify the apoptotic signals initiated by doxorubicin-induced DNA damage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
